molecular formula C10H11FO B2819650 3-(2-Fluorophenyl)cyclobutan-1-ol CAS No. 2287345-16-6

3-(2-Fluorophenyl)cyclobutan-1-ol

货号: B2819650
CAS 编号: 2287345-16-6
分子量: 166.195
InChI 键: VHXUJYIIQIRAEB-ZKCHVHJHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Fluorophenyl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H11FO and its molecular weight is 166.195. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(2-fluorophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-10-4-2-1-3-9(10)7-5-8(12)6-7/h1-4,7-8,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXUJYIIQIRAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807901-60-5
Record name (1s,3s)-3-(2-fluorophenyl)cyclobutanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Fluorophenyl)cyclobutan-1-ol, a fluorinated carbocyclic compound with potential applications in medicinal chemistry and drug discovery. While a specific CAS number for this compound is not publicly available, indicating its novelty, this document extrapolates its likely properties, synthesis, and biological relevance based on established chemical principles and data from closely related analogues. The cyclobutane scaffold is increasingly recognized for its ability to introduce three-dimensionality into drug candidates, potentially improving pharmacological properties. The introduction of a 2-fluorophenyl moiety can further modulate these properties through steric and electronic effects, making this compound a person of interest for further investigation.

Chemical Identity and Physicochemical Properties

While a dedicated CAS number for this compound has not been identified in public databases, its chemical structure and predicted properties can be defined. For reference, the CAS number for the related compound 3-(2-Chlorophenyl)cyclobutanol is 1182960-42-4.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes and Relevant Compounds
Molecular Formula C₁₀H₁₁FO-
Molecular Weight 182.20 g/mol -
Appearance Colorless to light yellow liquid or low melting solidBased on the appearance of cyclobutanol.[2][3]
Boiling Point Not availableLikely to be similar to other phenylcyclobutanol derivatives.
Melting Point Not available-
Solubility Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); low solubility in water.General solubility for similar organic compounds.[2]
logP (Octanol/Water Partition Coefficient) ~2.5 - 3.5Estimated based on the lipophilicity of the fluorophenyl and cyclobutane groups. Fluorinated trans-compounds have been found to be more lipophilic.[4]
pKa ~14-16 (for the hydroxyl group)Typical pKa for a secondary alcohol.

Synthesis and Experimental Protocols

There is no specific literature detailing the synthesis of this compound. However, a plausible synthetic route can be proposed based on established methodologies for the preparation of substituted cyclobutane derivatives. A common and effective method involves the [2+2] cycloaddition reaction.[5][6]

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential synthetic route to this compound is outlined below. This pathway involves the cycloaddition of a ketene acetal with 2-fluorostyrene, followed by reduction of the resulting cyclobutanone.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Reduction of Ketone 2-Fluorostyrene 2-Fluorostyrene Cycloadduct 2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one 2-Fluorostyrene->Cycloadduct Zn-Cu couple Dichloroketene Dichloroketene Dichloroketene->Cycloadduct Cycloadduct_step2 2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one Cyclobutanone 3-(2-Fluorophenyl)cyclobutan-1-one Cycloadduct_step2->Cyclobutanone Zinc dust, Acetic Acid Cyclobutanone_step3 3-(2-Fluorophenyl)cyclobutan-1-one Target This compound Cyclobutanone_step3->Target NaBH4, Methanol

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2,2-Dichloro-3-(2-fluorophenyl)cyclobutan-1-one

  • To a stirred solution of 2-fluorostyrene (1.0 eq) and a zinc-copper couple (2.0 eq) in anhydrous diethyl ether, a solution of trichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the dichlorocyclobutanone.

Step 2: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

  • To a solution of the 2,2-dichloro-3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in glacial acetic acid, activated zinc dust (5.0 eq) is added portion-wise.

  • The mixture is stirred vigorously at room temperature for 24 hours.

  • The reaction mixture is filtered through a pad of celite, and the filtrate is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired cyclobutanone.

Step 3: Synthesis of this compound

  • To a solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-4 hours.

  • The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product, this compound, is purified by column chromatography.

Potential Biological Activity and Drug Development Applications

The cyclobutane ring is a valuable scaffold in medicinal chemistry as it offers a rigid, three-dimensional structure that can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups.[5] The introduction of fluorine can further enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Rationale for Pharmacological Interest

G cluster_scaffold Cyclobutane Scaffold cluster_substituent 2-Fluorophenyl Group Target This compound 3D_Structure Provides 3D Geometry Target->3D_Structure Rigidity Conformational Rigidity Target->Rigidity Bioisostere Aryl/Alkyl Bioisostere Target->Bioisostere Metabolic_Stability Increases Metabolic Stability Target->Metabolic_Stability Binding_Affinity Modulates Binding Affinity Target->Binding_Affinity Lipophilicity Alters Lipophilicity Target->Lipophilicity

Caption: Key structural features influencing biological activity.

Potential Therapeutic Areas

While no specific biological activity has been reported for this compound, related fluorinated and cyclobutane-containing molecules have shown promise in various therapeutic areas. For instance, fluorinated compounds are prevalent in oncology, and cyclobutane moieties are found in antiviral and anti-inflammatory agents. Further screening of this compound in relevant biological assays is warranted.

Conclusion

This compound represents a novel chemical entity with significant potential for application in drug discovery and development. This guide provides a foundational understanding of its likely chemical properties and a viable synthetic strategy. The unique combination of a rigid cyclobutane core and a metabolically robust fluorophenyl group makes it an attractive building block for the design of next-generation therapeutics. Further experimental investigation is necessary to fully characterize this compound and explore its pharmacological profile.

References

Physicochemical Properties of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted and analogous physicochemical properties of 3-(2-Fluorophenyl)cyclobutan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar analogs to offer valuable insights for research and development. It includes comprehensive experimental protocols for determining key physicochemical parameters and presents visual workflows to elucidate these methodologies. This guide is intended to serve as a foundational resource for scientists and researchers engaged in the study and application of novel cyclobutane derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a fluorinated organic compound with potential applications in drug discovery and development. The introduction of a fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Understanding the physicochemical properties of this compound is therefore crucial for predicting its behavior in biological systems and for the rational design of new chemical entities. This guide summarizes the available data for analogous compounds and provides standardized protocols for the experimental determination of these properties.

Physicochemical Properties

Predicted Physicochemical Properties of this compound

Computational models provide a preliminary assessment of the physicochemical properties. The following table summarizes the predicted values for this compound.

PropertyPredicted ValuePrediction Tool
Molecular Weight180.21 g/mol -
XLogP32.1PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area20.2 ŲPubChem
Experimental Data for Analogous Compounds

To supplement the predicted data, the following table presents experimental physicochemical data for structurally similar compounds. These analogs provide a basis for estimating the properties of this compound.

CompoundStructureMelting Point (°C)Boiling Point (°C)SolubilitylogPpKa
Cyclobutanol -123-125[1]Soluble in water[1]0.228 (est.)[1]-
3-Phenylcyclobutan-1-one -109-118 @ 10 Torr[2]-1.4 (est.)[3]-
3-Phenylcyclopentan-1-ol ---2.2 (est.)[4]-

Disclaimer: The data presented for analogous compounds are for estimation purposes only and may not be fully representative of the properties of this compound.

Experimental Protocols

This section details standardized experimental methodologies for the determination of key physicochemical properties of small organic molecules like this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which the compound transitions from a solid to a liquid state.

Methodology:

  • A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range over which the sample melts is recorded, from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Melting_Point_Determination cluster_prep Sample Preparation cluster_analysis Analysis prep1 Dry Crystalline Sample prep2 Pack into Capillary Tube prep1->prep2 analysis1 Place in Melting Point Apparatus prep2->analysis1 Transfer analysis2 Heat at Controlled Rate analysis1->analysis2 analysis3 Record Melting Range analysis2->analysis3 result Melting Point analysis3->result Output Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement setup1 Place Sample in Distillation Flask setup2 Insert Thermometer setup1->setup2 measure1 Heat the Flask setup2->measure1 Ready for Heating measure2 Observe Boiling and Temperature measure1->measure2 measure3 Record Stable Temperature measure2->measure3 result Boiling Point measure3->result Output Solubility_Determination cluster_equilibration Equilibration cluster_analysis Analysis eq1 Add Excess Solid to Water eq2 Agitate at Constant Temperature eq1->eq2 an1 Filter Suspension eq2->an1 After 24-48h an2 Analyze Filtrate Concentration an1->an2 result Aqueous Solubility an2->result Output pKa_Determination cluster_titration Titration cluster_analysis Data Analysis tit1 Dissolve Compound tit2 Incrementally Add Titrant tit1->tit2 tit3 Measure pH tit2->tit3 an1 Plot Titration Curve tit3->an1 Data Points an2 Determine Half-Equivalence Point an1->an2 result pKa Value an2->result Output logP_Determination cluster_partitioning Partitioning cluster_analysis Analysis part1 Dissolve in Octanol/Water part2 Shake Vigorously part1->part2 part3 Centrifuge to Separate Phases part2->part3 an1 Measure Concentration in Each Phase part3->an1 Separated Phases an2 Calculate logP an1->an2 result logP Value an2->result Output

References

Structural and Conformational Analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of 3-(2-Fluorophenyl)cyclobutan-1-ol, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from analogous 3-substituted cyclobutanol and phenylcyclobutane derivatives to present a robust theoretical and comparative analysis. The guide covers the probable synthetic pathways, detailed conformational analysis of the puckered cyclobutane ring, and predicted spectroscopic characteristics. All quantitative data, derived from theoretical principles and data from analogous compounds, are summarized in structured tables. Detailed hypothetical experimental protocols for synthesis and analysis are also provided to guide future research.

Introduction

Cyclobutane scaffolds are increasingly utilized in drug design as bioisosteres for aromatic rings, offering a three-dimensional structure that can enhance binding affinity and selectivity. The introduction of a 2-fluorophenyl substituent adds a further layer of complexity and potential for specific interactions, such as hydrogen bonding and halogen bonding, which are critical in drug-receptor binding. Understanding the conformational preferences and structural details of this compound is therefore crucial for its effective application in the development of novel therapeutics. This guide aims to provide a detailed theoretical framework for the structural analysis of this molecule.

Synthesis and Stereochemistry

The synthesis of this compound can be conceptually approached through the reduction of the corresponding 3-(2-fluorophenyl)cyclobutanone. This reduction can lead to two diastereomeric products: cis-3-(2-fluorophenyl)cyclobutan-1-ol and trans-3-(2-fluorophenyl)cyclobutan-1-ol, where the stereochemical relationship is defined by the relative orientation of the hydroxyl and 2-fluorophenyl groups.

The stereochemical outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a high selectivity for the formation of the cis alcohol.[1] This preference is attributed to torsional strain in the transition state, which favors the antifacial attack of the hydride, consistent with the Felkin-Anh model.[1]

Synthesis_of_this compound start 3-(2-Fluorophenyl)cyclobutanone reductant Reducing Agent (e.g., NaBH4) start->reductant Reduction cis_product cis-3-(2-Fluorophenyl)cyclobutan-1-ol (Major Product) reductant->cis_product trans_product trans-3-(2-Fluorophenyl)cyclobutan-1-ol (Minor Product) reductant->trans_product

Caption: Proposed synthetic pathway for this compound.

Conformational Analysis

The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain.[2] This puckering results in two non-equivalent substituent positions: axial and equatorial. For a 1,3-disubstituted cyclobutane like this compound, the substituents can adopt either axial or equatorial orientations, leading to different conformers for both the cis and trans isomers.

In general, substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric interactions.[3] This preference is particularly strong for bulky substituents. Therefore, the most stable conformers for both the cis and trans isomers are expected to have the larger 2-fluorophenyl group in an equatorial position.

Conformational_Isomers cluster_cis Cis Isomer cluster_trans Trans Isomer cis_ee Diequatorial (More Stable) cis_aa Diaxial (Less Stable) cis_ee->cis_aa Ring Flip trans_ae Axial-Equatorial (More Stable) trans_ea Equatorial-Axial (Less Stable) trans_ae->trans_ea Ring Flip Experimental_Workflow_Synthesis setup 1. Reaction Setup (Ketone + NaBH4 in MeOH) monitoring 2. Reaction Monitoring (TLC) setup->monitoring workup 3. Aqueous Workup & Extraction monitoring->workup purification 4. Column Chromatography workup->purification product Purified cis/trans Isomers purification->product

References

Spectroscopic Characterization of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for 3-(2-Fluorophenyl)cyclobutan-1-ol. Therefore, this guide will provide a framework for the spectroscopic characterization of this compound, including expected data based on its structure and general experimental protocols for acquiring such data. The data presented in the tables are hypothetical and for illustrative purposes.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the spectroscopic techniques used to characterize the small molecule this compound. The guide covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and expected data presented in a clear, tabular format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for structural elucidation.

Expected ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, carbinol, and cyclobutyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic (C₆H₄F)7.0 - 7.4Multiplet (m)-
Carbinol (CH-OH)~4.0 - 4.5Multiplet (m)-
Cyclobutyl (CH-Ar)~3.0 - 3.5Multiplet (m)-
Cyclobutyl (CH₂)~2.0 - 2.8Multiplet (m)-
Hydroxyl (OH)~1.5 - 3.0Broad Singlet (br s)-
Expected ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-CAr)130 - 135 (d, ²JCF ≈ 15 Hz)
Aromatic (CH)115 - 129
Carbinol (CH-OH)65 - 75
Cyclobutyl (CH-Ar)40 - 50
Cyclobutyl (CH₂)25 - 35
Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is required.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H stretch (alcohol)3200 - 3600Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 3000Medium to Strong
C=C stretch (aromatic)1450 - 1600Medium to Strong
C-O stretch (alcohol)1000 - 1260Strong
C-F stretch1000 - 1400Strong
Experimental Protocol for IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum. The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data
Ion Description Expected m/z
[M]⁺Molecular Ion~180.09
[M-H₂O]⁺Loss of water~162.08
[M-C₄H₇O]⁺Cleavage of the cyclobutanol ring~95.03
Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL.

  • The solution is then directly infused into the mass spectrometer via a syringe pump.

Data Acquisition (ESI):

  • The sample solution is sprayed through a heated capillary, creating charged droplets.

  • The solvent evaporates, and the analyte molecules become ionized.

  • The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

  • A mass spectrum is generated by plotting the ion intensity as a function of the m/z ratio. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Start Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (e.g., HRMS) Start->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structural Elucidation Final_Structure Verified Structure Structure_Elucidation->Final_Structure Data_Analysis->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

Sourcing 3-(2-Fluorophenyl)cyclobutan-1-ol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Executive Summary

Direct sourcing of 3-(2-Fluorophenyl)cyclobutan-1-ol has proven to be challenging, with no major chemical suppliers currently listing it in their catalogs. This guide pivots to a detailed examination of structurally similar, commercially available compounds. These analogues, featuring variations in the position of the fluorine atom on the phenyl ring or the presence of other substituents, offer viable alternatives for scientific exploration. We present a comparative analysis of these compounds, supported by supplier data and insights into relevant synthetic methodologies gleaned from patent literature.

Commercially Available Analogues of this compound

Researchers seeking to work with the 3-(phenyl)cyclobutan-1-ol scaffold have several options available. The following tables summarize the key chemical data and commercial suppliers for a selection of these analogues.

Phenylcyclobutanol Analogues
Compound NameCAS NumberMolecular FormulaSupplier(s)Purity
trans-3-(4-Fluorophenyl)cyclobutanol143589-45-1C₁₀H₁₁FOCHIRALEN98%
3-Amino-3-(4-fluorophenyl)cyclobutanolNot AvailableC₁₀H₁₂FNOSigma-AldrichNot Specified
3-(2-Chlorophenyl)cyclobutanol1182960-42-4C₁₀H₁₁ClOSigma-Aldrich95%
Phenylcyclobutane Nitrile Analogues
Compound NameCAS NumberMolecular FormulaSupplier(s)Purity
1-(2-Fluorophenyl)cyclobutane-1-carbonitrile28049-63-0C₁₁H₁₀FNFluorochem, ShangHai AmK Pharmaceutical Technology Co., Ltd.95%

Structural Relationship of Analogues to Target Compound

The following diagram illustrates the structural similarities and differences between the target compound, this compound, and its commercially available analogues. This visualization can aid researchers in selecting the most appropriate substitute for their specific application.

Structural relationships of analogues.

Experimental Protocols: Synthetic Considerations

A common approach to the synthesis of 3-substituted cyclobutanols involves the reduction of the corresponding cyclobutanone. For instance, a patent for the synthesis of trans-3-aminocyclobutanol describes a multi-step process starting from a protected cis-3-aminocyclobutanol, which is then converted to the trans isomer and deprotected[1]. This suggests that a potential route to this compound could involve the following conceptual steps:

G A 2-Fluorophenylacetic acid derivative B Substituted Cyclobutanone A->B Cyclization C This compound B->C Reduction

Conceptual synthetic workflow.

Step 1: Cyclobutanone Formation: The synthesis would likely begin with a suitable 2-fluorophenyl-substituted precursor, which would undergo a cyclization reaction to form the cyclobutanone ring.

Step 2: Reduction to Cyclobutanol: The resulting 3-(2-fluorophenyl)cyclobutanone would then be reduced to the desired cyclobutanol. The choice of reducing agent would be critical to control the stereochemistry of the hydroxyl group (cis or trans).

Researchers can refer to patents such as CN112608243A for detailed procedures on cyclobutanol synthesis, which may be adaptable to this specific target[1]. It is important to note that reaction conditions, such as solvents, temperatures, and catalysts, would need to be optimized for the specific substrate.

For handling and storage of fluorinated organic compounds, general laboratory safety protocols should be followed. These compounds are typically stored in a cool, dry, and well-ventilated area, away from incompatible materials. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

While this compound is not directly available from commercial chemical suppliers, this guide provides researchers with a solid starting point for their work. The identified structural analogues offer immediate availability for preliminary studies, and the outlined synthetic strategies provide a roadmap for the potential in-house synthesis of the target compound. Drug development professionals can leverage this information to explore structure-activity relationships and to access key building blocks for novel therapeutics. Further investigation into the patent literature may uncover more specific synthetic details that can be adapted for the synthesis of this and other novel cyclobutane derivatives.

References

The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry and natural product synthesis. Its inherent ring strain and unique three-dimensional geometry offer novel pharmacological properties and synthetic opportunities. This technical guide provides a comprehensive literature review of the core synthetic strategies for constructing substituted cyclobutanes, with a focus on methodologies relevant to drug discovery and development. This guide includes detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of reaction pathways.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The most prevalent strategy for constructing the cyclobutane ring is the [2+2] cycloaddition reaction, where two unsaturated components, typically alkenes, are combined to form a four-membered ring. This transformation can be initiated by light (photocycloaddition), heat (thermal cycloaddition), or transition metal catalysis.

Photochemical [2+2] Cycloaddition of Enones

Photochemical [2+2] cycloaddition of enones is a powerful and widely used method for the synthesis of substituted cyclobutanes.[1] This reaction typically proceeds through the excitation of the enone to its triplet state, which then reacts with an alkene in a stepwise manner via a 1,4-diradical intermediate.[2]

General Workflow for Photochemical [2+2] Cycloaddition:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Prepare solution of enone and alkene irradiate Irradiate with UV light (e.g., 300 nm) start->irradiate monitor Monitor reaction progress (TLC, GC/MS) irradiate->monitor concentrate Concentrate reaction mixture monitor->concentrate Upon completion purify Purify by column chromatography concentrate->purify characterize Characterize product purify->characterize

Caption: General workflow for a typical photochemical [2+2] cycloaddition experiment.

Detailed Experimental Protocol: Enantioselective Intermolecular [2+2] Photocycloaddition of 2-Cyclohexenone [3]

  • Materials: 2-Cyclohexenone (1a), terminal olefin, chiral oxazaborolidine-AlBr₃ Lewis acid complex (catalyst 3d), dichloromethane (CH₂Cl₂).

  • Procedure: A solution of 2-cyclohexenone (1a) and the olefin in CH₂Cl₂ is prepared at a concentration of 20 mM. The chiral catalyst is added, and the mixture is irradiated with a suitable UV light source. The reaction progress is monitored by an appropriate analytical technique (e.g., GLC).

  • Work-up: Upon completion, the reaction mixture is treated with basic alumina in CH₂Cl₂ and then concentrated. The crude product is purified by column chromatography.

Quantitative Data for Enantioselective [2+2] Photocycloaddition of Cyclic Enones: [3]

EnoneOlefinYield (%)Enantiomeric Excess (ee, %)
2-Cyclohexenone1-Octene7592
2-CyclohexenoneStyrene8288
3-Methyl-2-cyclohexenone1-Octene6596
2-Cyclopentenone1-Octene4282
Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysts can promote [2+2] cycloadditions that are thermally forbidden or proceed with low efficiency under photochemical conditions. Catalysts based on copper, ruthenium, and gold have been successfully employed.

1.2.1. Copper(I)-Catalyzed Intramolecular [2+2] Photocycloaddition

Copper(I) triflate (CuOTf) is a common catalyst for intramolecular [2+2] photocycloadditions of non-conjugated dienes. This method is particularly useful for the synthesis of bicyclic systems.[4]

Mechanism of Cu(I)-Catalyzed [2+2] Photocycloaddition:

G cluster_mechanism Reaction Mechanism A Diene + Cu(I) B [Cu(I)-Diene] Complex A->B Coordination C Excited [Cu(I)-Diene]* Complex B->C Photoexcitation (hν) D Intramolecular Cyclization C->D E Cyclobutane Product + Cu(I) D->E Catalyst Release G cluster_mechanism Reaction Mechanism A Pyrrolidine + Iodonitrene B 1,1-Diazene Intermediate A->B Electrophilic Amination C 1,4-Biradical B->C Nitrogen Extrusion D Cyclobutane Product C->D Intramolecular Cyclization E β-Fragmentation Byproduct C->E Homolytic Cleavage G cluster_mechanism Wolff Rearrangement A α-Diazocyclopentanone B α-Ketocarbene A->B N₂ Elimination (hν, heat, or metal catalyst) C Ketene Intermediate B->C 1,2-Rearrangement D Cyclobutanecarboxylic Acid Derivative C->D Nucleophilic Attack (e.g., H₂O, ROH)

References

An In-depth Technical Guide on the Stereochemistry and Enantiomers of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclobutane rings are prevalent structural motifs in a variety of biologically active molecules and natural products. The rigid, strained four-membered ring system offers a unique three-dimensional scaffold for positioning substituents in precise spatial orientations. When substituted, cyclobutane derivatives can exhibit complex stereochemistry, leading to the existence of multiple stereoisomers. This guide focuses on the stereochemical intricacies of 3-(2-Fluorophenyl)cyclobutan-1-ol, a molecule with the potential for significant stereoisomerism that can profoundly influence its pharmacological and toxicological properties. Understanding the synthesis, separation, and differential biological activity of its enantiomers is critical for researchers in medicinal chemistry and drug development.

Stereochemistry of this compound

The structure of this compound contains two potential stereocenters, leading to the possibility of four stereoisomers. The stereochemistry arises from the relative orientation of the hydroxyl and the 2-fluorophenyl groups on the cyclobutane ring.

Cis/Trans Isomerism:

  • Cis-isomer: The hydroxyl group and the 2-fluorophenyl group are on the same face of the cyclobutane ring.

  • Trans-isomer: The hydroxyl group and the 2-fluorophenyl group are on opposite faces of the cyclobutane ring.

Enantiomers:

Each of the cis and trans diastereomers is chiral and therefore exists as a pair of enantiomers.

  • The cis-isomer exists as a pair of enantiomers: (1R,3S)-3-(2-Fluorophenyl)cyclobutan-1-ol and (1S,3R)-3-(2-Fluorophenyl)cyclobutan-1-ol.

  • The trans-isomer exists as another pair of enantiomers: (1R,3R)-3-(2-Fluorophenyl)cyclobutan-1-ol and (1S,3S)-3-(2-Fluorophenyl)cyclobutan-1-ol.

stereoisomers cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_R (1R,3S)-enantiomer cis_S (1S,3R)-enantiomer cis_R->cis_S enantiomers trans_R (1R,3R)-enantiomer trans_S (1S,3S)-enantiomer trans_R->trans_S enantiomers This compound This compound This compound->cis_R diastereomers This compound->trans_R diastereomers

Figure 1: Stereoisomers of this compound.

Synthesis and Chiral Separation

The synthesis of this compound would likely proceed through a racemic or diastereomeric mixture, requiring subsequent separation of the desired stereoisomers.

General Synthetic Approach (Hypothetical)

A plausible synthetic route could involve the [2+2] cycloaddition of a ketene acetal with 2-fluorostyrene to form a cyclobutanone precursor, followed by stereoselective reduction of the ketone.

synthesis_workflow A Ketene Acetal + 2-Fluorostyrene B [2+2] Cycloaddition A->B C 3-(2-Fluorophenyl)cyclobutanone precursor B->C D Stereoselective Reduction (e.g., NaBH4, L-Selectride) C->D E Diastereomeric mixture of This compound D->E F Chiral Separation E->F G Pure Enantiomers F->G

Figure 2: Hypothetical synthetic workflow.

Experimental Protocol: Chiral Separation (Illustrative)

The separation of enantiomers is a critical step. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method.

Protocol:

  • Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak AD-H or Chiralcel OD-H), would be selected.

  • Mobile Phase: A mixture of n-hexane and isopropanol is a typical mobile phase for normal-phase chiral separations. The ratio would be optimized to achieve baseline separation of the enantiomers. A common starting point is 90:10 (n-hexane:isopropanol).

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm) would be used.

  • Sample Preparation: The racemic mixture of the target compound is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection: A 10 µL sample is injected onto the column.

  • Analysis: The retention times of the separated enantiomers are recorded. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Quantitative Data (Illustrative)

The following table presents hypothetical data that would be collected during the characterization of the enantiomers of this compound.

Parameter(1R,3R)-enantiomer(1S,3S)-enantiomerMethod
Enantiomeric Excess (% ee) >99%>99%Chiral HPLC
Specific Rotation [α]D +X° (c=1, CHCl3)-X° (c=1, CHCl3)Polarimetry
Melting Point Y °CY °CDifferential Scanning Calorimetry
Retention Time (Chiral HPLC) t1 (min)t2 (min)Chiral HPLC

Biological Activity and Signaling Pathways

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.

While no specific biological data for this compound is available, related fluorophenyl-containing compounds have shown activity as kinase inhibitors. For instance, N-(3-fluorophenyl) derivatives have been investigated as Aurora kinase B inhibitors, which play a crucial role in cell cycle regulation.[1] Deregulation of such pathways is a hallmark of cancer.

signaling_pathway cluster_drug Potential Interaction Eutomer (1R,3R)-enantiomer (Hypothetical Eutomer) Kinase Target Kinase (e.g., Aurora Kinase B) Eutomer->Kinase Inhibition Distomer (1S,3S)-enantiomer (Hypothetical Distomer) Distomer->Kinase Weak or no interaction Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates CellCycle Cell Cycle Progression Substrate->CellCycle Proliferation Cell Proliferation CellCycle->Proliferation

Figure 3: Hypothetical differential interaction with a kinase pathway.

Conclusion

The stereochemistry of this compound is multifaceted, giving rise to four potential stereoisomers. While specific data for this compound remains to be published, this guide outlines the fundamental stereochemical considerations, plausible synthetic and separation strategies, and the potential for stereospecific biological activity based on established principles and data from analogous structures. For researchers in drug discovery, the synthesis and evaluation of each pure enantiomer are imperative to fully elucidate the structure-activity relationship and to identify the optimal candidate for further development. The methodologies and concepts presented here provide a robust framework for initiating such investigations.

References

Health and Safety Technical Guide: 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). The information provided is based on available data for structurally related compounds and general principles of chemical safety. It is imperative that all laboratory work be conducted in accordance with institutional safety protocols and a comprehensive, substance-specific risk assessment.

Introduction

3-(2-Fluorophenyl)cyclobutan-1-ol is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The presence of a fluorophenyl group and a cyclobutanol moiety suggests that this molecule may exhibit unique physicochemical properties and biological activities. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of appropriate safety measures are paramount for safe handling and use in a research and development setting. This guide provides a summary of the available safety information, handling procedures, and extrapolated data based on analogous compounds.

Hazard Identification and Classification

While specific toxicological data for this compound is not available, a qualitative hazard assessment can be made based on its chemical structure and data from similar compounds.

  • Flammability: The presence of a cyclobutane ring and its hydrocarbon backbone suggest that the compound is likely a flammable liquid. Vapors may be heavier than air and could travel to an ignition source.

  • Health Hazards: Based on general knowledge of fluorinated aromatic compounds and alcohols, potential health hazards may include:

    • Skin and Eye Irritation: Direct contact may cause irritation.

    • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.

    • Systemic Effects: While no specific data exists, absorption through the skin or ingestion could potentially lead to systemic toxicity. The metabolic fate and toxicological profile have not been thoroughly investigated.

Physicochemical and Toxicological Data

Table 1: Predicted Physicochemical Properties of 1-(2-Fluorophenyl)cyclobutan-1-ol

PropertyValueSource
Molecular FormulaC10H11FOPubChem
Monoisotopic Mass166.07939 DaPubChem
XlogP (predicted)1.8PubChem

Table 2: General Safety Information for Cyclobutane

HazardInformation
FlammabilityExtremely flammable gas.[1]
Health HazardsMay cause dizziness or asphyxiation without warning. Direct skin contact with liquid may cause frostbite.[1][2]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the presumed hazards, the following general experimental protocols should be followed when handling this compound or similar compounds.

4.1. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Use of spark-proof equipment and grounding of all containers and transfer lines is recommended to prevent ignition from static discharge.

4.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene) are required. Gloves should be inspected before each use and changed frequently.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

4.3. General Handling Procedures

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Use the smallest quantities necessary for the experiment.

  • All containers should be clearly labeled.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.

Visualized Safety Workflow

The following diagram illustrates a general workflow for safely handling a flammable liquid organic compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE PrepareHood Prepare Fume Hood DonPPE->PrepareHood TransferCompound Transfer Compound PrepareHood->TransferCompound RunReaction Run Reaction TransferCompound->RunReaction Spill Spill TransferCompound->Spill Exposure Personal Exposure TransferCompound->Exposure Fire Fire TransferCompound->Fire Workup Reaction Workup RunReaction->Workup RunReaction->Spill RunReaction->Exposure RunReaction->Fire QuenchReagents Quench Reactive Reagents Workup->QuenchReagents Workup->Spill Workup->Exposure Workup->Fire SegregateWaste Segregate Waste QuenchReagents->SegregateWaste Decontaminate Decontaminate Glassware & Surfaces SegregateWaste->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE

Caption: General laboratory safety workflow for handling flammable liquid compounds.

This guide is intended to promote a culture of safety and responsible handling of novel chemical compounds. Researchers are strongly encouraged to seek out additional information as it becomes available and to always prioritize safety in their experimental design and execution.

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Cyclobutane Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and biological properties. Among the myriad of fluorinated motifs, the cyclobutane ring has emerged as a "privileged scaffold" of increasing importance. Its unique conformational constraints, combined with the profound electronic effects of fluorine, provide a versatile platform for the design of novel therapeutics and agrochemicals. This technical guide provides an in-depth exploration of the discovery and history of fluorinated cyclobutane compounds, detailing key synthetic milestones, physicochemical properties, and their applications in drug discovery.

A Historical Perspective: From Industrial Curiosities to Medicinal Mainstays

The journey of fluorinated cyclobutanes began not in the realm of medicine, but in the burgeoning field of industrial fluorine chemistry. While the first synthesis of cyclobutane was achieved in 1907, the introduction of fluorine to this scaffold came later with the development of perfluorinated compounds.[1]

A significant breakthrough occurred in the mid-20th century with the discovery of the thermal dimerization of tetrafluoroethylene to produce octafluorocyclobutane (perfluorocyclobutane). This discovery, pioneered by DuPont, was instrumental in the production of fluoropolymers and other fluorochemicals.[2] For a considerable period, the focus remained on these fully fluorinated derivatives, valued for their chemical inertness and unique physical properties.

The transition towards the selective synthesis of partially fluorinated cyclobutanes for life science applications represents a more recent and nuanced chapter. The realization that the judicious placement of fluorine atoms or fluoroalkyl groups could fine-tune properties such as metabolic stability, acidity/basicity (pKa), and lipophilicity (LogP) sparked a new wave of research.[3][4] The pioneering work of chemists like Donald J. Burton and John T. Welch in developing new fluorination methods laid the groundwork for the synthesis of a diverse array of selectively fluorinated organic compounds, including cyclobutane derivatives.[5][6] This shift marked the evolution of fluorinated cyclobutanes from industrial commodities to high-value building blocks in drug discovery programs.[7][8]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of fluorinated cyclobutanes can be broadly categorized into methods for introducing single fluorine atoms and those for installing fluoroalkyl groups (CH₂F, CHF₂, CF₃).

Monofluorination of Cyclobutanes

A common strategy for the synthesis of monofluorinated cyclobutanes involves the nucleophilic fluorination of a suitable precursor, often a hydroxycyclobutane derivative.

Experimental Protocol: Synthesis of 3-Fluorocyclobutanecarboxylic Acid

This protocol is adapted from methodologies developed for the multigram synthesis of fluorinated cyclobutane building blocks.[9][10]

Step 1: Synthesis of 3-Hydroxycyclobutanecarboxylic Acid

  • To a solution of a suitable cyclobutanone precursor, such as a cyclobutanedicarboxylate, is added a reducing agent (e.g., sodium borohydride) in an appropriate solvent (e.g., methanol or ethanol) at a controlled temperature (e.g., 0 °C to room temperature).

  • The reaction is stirred for a specified time (typically 1-4 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with an acidic solution (e.g., 1 M HCl) and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3-hydroxycyclobutanecarboxylic acid derivative, which may be purified by column chromatography or used directly in the next step.

Step 2: Deoxyfluorination

  • The 3-hydroxycyclobutanecarboxylic acid derivative is dissolved in a dry, aprotic solvent (e.g., dichloromethane or chloroform) under an inert atmosphere (e.g., nitrogen or argon).

  • A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, is added dropwise at a low temperature (e.g., -78 °C).

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours (typically 12-24 hours).

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • The crude 3-fluorocyclobutanecarboxylic acid is then purified by flash column chromatography on silica gel.

Synthesis of Fluoroalkyl-Substituted Cyclobutanes

The introduction of trifluoromethyl (CF₃), difluoromethyl (CHF₂), and monofluoromethyl (CH₂F) groups often involves specialized reagents and reaction conditions.

Experimental Protocol: Synthesis of 1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

This protocol is based on the fluorination of a cyclobutane carboxylic acid precursor using sulfur tetrafluoride (SF₄).[9][11]

  • Caution: Sulfur tetrafluoride is a highly toxic and corrosive gas and should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • A high-pressure reactor is charged with the starting cyclobutane-1,1-dicarboxylic acid and a catalytic amount of a fluoride source (e.g., anhydrous HF or water).

  • The reactor is cooled, and a measured amount of sulfur tetrafluoride is condensed into the vessel.

  • The reactor is sealed and heated to a specified temperature (e.g., 60-110 °C) for a duration of 12-144 hours.

  • After cooling to room temperature, the excess SF₄ and HF are carefully vented through a scrubber.

  • The crude reaction mixture is then subjected to an aqueous workup, followed by extraction with an organic solvent.

  • The desired 1-(trifluoromethyl)cyclobutane-1-carboxylic acid is purified by distillation, crystallization, or column chromatography.

Physicochemical Properties of Fluorinated Cyclobutanes

The introduction of fluorine has a profound and predictable impact on the physicochemical properties of cyclobutane rings. These changes are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Acidity and Basicity (pKa)

Fluorine's high electronegativity leads to a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.

CompoundRpKa (Amine)pKa (Carboxylic Acid)
1,3-disubstituted cyclobutaneH~10.5~4.8
1,3-disubstituted cyclobutaneCH₂F~9.7~4.4
1,3-disubstituted cyclobutaneCHF₂~8.9~4.0
1,3-disubstituted cyclobutaneCF₃~8.0~3.8
Table 1: Representative pKa values for 1,3-disubstituted cyclobutane amines and carboxylic acids, demonstrating the acidifying effect of fluorine substitution. Data compiled from multiple sources.[12][13]
Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more complex and can be influenced by the degree and position of fluorine substitution, as well as the overall molecular conformation. While highly fluorinated compounds are often lipophilic, the introduction of a single fluorine atom or a trifluoromethyl group can either increase or decrease the LogP value depending on the molecular context.

Compound SeriesRLogP (Model Amide)
cis-1,2-disubstituted cyclobutaneCH₃~1.5
cis-1,2-disubstituted cyclobutaneCH₂F~1.3
cis-1,2-disubstituted cyclobutaneCHF₂~1.4
cis-1,2-disubstituted cyclobutaneCF₃~1.8
trans-1,2-disubstituted cyclobutaneCH₃~1.6
trans-1,2-disubstituted cyclobutaneCH₂F~1.4
trans-1,2-disubstituted cyclobutaneCHF₂~1.6
trans-1,2-disubstituted cyclobutaneCF₃~2.1
Table 2: Representative LogP values for model amides of cis- and trans-1,2-disubstituted cyclobutanes. Note the generally lower lipophilicity of the cis isomers. Data compiled from multiple sources.[2][14]

Applications in Drug Discovery: Targeting Key Signaling Pathways

Fluorinated cyclobutanes have been incorporated into a number of drug candidates targeting a range of diseases, from inflammation to cancer. The rigid cyclobutane scaffold serves to orient pharmacophoric groups in a defined three-dimensional space, while the fluorine substituents enhance metabolic stability and target engagement.

Cannabinoid Receptor 2 (CB2) Inhibitors

The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed on immune cells and is a target for anti-inflammatory therapies. Fluorinated cyclobutanes have been utilized as scaffolds in the design of potent and selective CB2 inhibitors.

CB2_Signaling_Pathway Ligand CB2 Agonist CB2R CB2 Receptor Ligand->CB2R Gi Gi Protein CB2R->Gi Activates MAPK MAPK Pathway (ERK1/2) CB2R->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Inflammation ↓ Pro-inflammatory Cytokines PKA->Inflammation MAPK->Inflammation

Caption: CB2 Receptor Signaling Pathway.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of cancer cells in acute myeloid leukemia (AML). The cyclobutane scaffold has been employed to develop inhibitors that target the ATP-binding site of FLT3.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Activates PI3K PI3K/Akt Pathway FLT3R->PI3K RAS RAS/MEK/ERK Pathway FLT3R->RAS STAT5 JAK/STAT5 Pathway FLT3R->STAT5 Inhibitor FLT3 Inhibitor (with fluorinated cyclobutane) Inhibitor->FLT3R Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation STAT5->Proliferation

Caption: FLT3 Receptor Signaling Pathway.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitors

IRAK-4 is a critical kinase in the innate immune response, mediating signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Inhibitors of IRAK-4 are being investigated for the treatment of inflammatory diseases.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK-4 MyD88->IRAK4 IRAK1 IRAK-1 IRAK4->IRAK1 Phosphorylates Inhibitor IRAK-4 Inhibitor (with fluorinated cyclobutane) Inhibitor->IRAK4 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Pathway TRAF6->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines

Caption: IRAK-4 Signaling Pathway.

Conclusion and Future Outlook

The discovery and development of fluorinated cyclobutane compounds exemplify a successful interplay between fundamental synthetic chemistry and applied medicinal science. From their origins as industrial fluorocarbons, these scaffolds have been transformed into highly valuable and versatile building blocks for the creation of new medicines and agrochemicals. The ability to precisely control the degree and position of fluorination allows for the fine-tuning of molecular properties, leading to improved efficacy, selectivity, and pharmacokinetic profiles. As synthetic methodologies continue to advance, we can anticipate the emergence of even more complex and diverse fluorinated cyclobutane derivatives, further expanding their role in the ongoing quest for innovative chemical solutions to biological challenges. The continued exploration of this privileged scaffold promises to yield a new generation of therapeutic agents with enhanced performance and clinical benefit.

References

Methodological & Application

Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy focuses on a two-step sequence involving the formation of a key cyclobutanone intermediate followed by its stereoselective reduction.

Synthetic Strategy Overview

The primary synthetic approach to this compound involves two key transformations:

  • Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one: This intermediate can be prepared via modern cross-coupling methodologies, such as the Suzuki-Miyaura or Negishi coupling, which enable the formation of the crucial carbon-carbon bond between the cyclobutane ring and the 2-fluorophenyl moiety.

  • Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one: The subsequent reduction of the cyclobutanone yields the target alcohol. This step is often stereoselective, with the formation of the cis-isomer being predominant.

Synthetic_Strategy Starting Materials Starting Materials Intermediate 3-(2-Fluorophenyl)cyclobutan-1-one Starting Materials->Intermediate Cross-Coupling (Suzuki or Negishi) Target_Molecule This compound Intermediate->Target_Molecule Reduction (e.g., NaBH4, LiAlH4)

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

The introduction of the 2-fluorophenyl group at the 3-position of the cyclobutanone ring can be effectively achieved through palladium-catalyzed cross-coupling reactions. Below are two plausible protocols based on the Suzuki-Miyaura and Negishi reactions.

Protocol 1A: Suzuki-Miyaura Coupling (Proposed)

This method involves the coupling of a cyclobutenyl triflate or a related electrophile with 2-fluorophenylboronic acid, followed by hydration of the resulting cyclobutene. A more direct approach involves coupling of a cyclobutanone enolate equivalent.

Experimental Protocol (Representative):

  • Preparation of the Cyclobutanone Precursor: A suitable cyclobutanone precursor, such as 3-((trifluoromethyl)sulfonyloxy)cyclobut-2-en-1-one, is prepared from commercially available starting materials.

  • Cross-Coupling Reaction:

    • To a solution of the cyclobutanone precursor (1.0 eq) and 2-fluorophenylboronic acid (1.2 eq) in a suitable solvent (e.g., toluene/water or dioxane/water mixture) is added a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

    • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.

    • The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford 3-(2-fluorophenyl)cyclobutan-1-one.

Protocol 1B: Negishi Coupling (Proposed)

This approach utilizes an organozinc reagent, which can be prepared from a corresponding cyclobutyl halide, and couples it with a 2-fluorophenyl halide in the presence of a palladium or nickel catalyst.[1][2]

Experimental Protocol (Representative):

  • Preparation of the Organozinc Reagent: A solution of 3-bromocyclobutan-1-one (or a protected form) in an anhydrous solvent (e.g., THF) is treated with activated zinc dust to generate the corresponding organozinc reagent.

  • Cross-Coupling Reaction:

    • To a separate flask containing 2-fluoroiodobenzene (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in an anhydrous solvent (e.g., THF) is added the freshly prepared organozinc reagent.

    • The reaction mixture is stirred at room temperature or gentle heating under an inert atmosphere for 2-8 hours.

    • The reaction progress is monitored by TLC or GC-MS.

  • Work-up and Purification:

    • The reaction is quenched with saturated aqueous ammonium chloride solution.

    • The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried, and concentrated.

    • The crude product is purified by column chromatography to yield 3-(2-fluorophenyl)cyclobutan-1-one.

Parameter Suzuki-Miyaura Coupling Negishi Coupling
Coupling Partners Organoboron compound + Organic halide/triflateOrganozinc compound + Organic halide/triflate
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄)Palladium or Nickel complexes
Base Required (e.g., K₂CO₃, Cs₂CO₃)Not always required
Functional Group Tolerance Generally very highHigh
Reagent Sensitivity Boronic acids are generally air and moisture stableOrganozinc reagents are moisture sensitive

Table 1: Comparison of Proposed Cross-Coupling Methods.

Step 2: Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one

The reduction of the cyclobutanone intermediate to the target alcohol can be achieved with high stereoselectivity using common hydride reducing agents. Experimental studies on similar 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol.[3][4][5] This selectivity is attributed to the hydride attacking from the face opposite to the bulky substituent to minimize steric hindrance.[3]

Protocol 2A: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[6]

Experimental Protocol:

  • Reaction Setup:

    • A solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) is prepared in a protic solvent such as methanol or ethanol at 0 °C (ice bath).

  • Addition of Reducing Agent:

    • Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • The reaction is stirred at 0 °C for 1-2 hours or until completion, as monitored by TLC.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of water or dilute hydrochloric acid.

    • The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography to afford this compound.

Protocol 2B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a more powerful reducing agent that can also be used.[7][8] Due to its high reactivity with protic solvents, anhydrous conditions are required.[9]

Experimental Protocol:

  • Reaction Setup:

    • A solution of 3-(2-fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared in a flame-dried flask under an inert atmosphere and cooled to 0 °C.

  • Addition of Reducing Agent:

    • A solution of lithium aluminum hydride (LiAlH₄, 1.0 M in THF, 1.0 eq) is added dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring:

    • The reaction mixture is stirred at 0 °C for 30-60 minutes, and the progress is monitored by TLC.

  • Work-up and Purification:

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).

    • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography.

Reducing Agent Solvent Temperature Diastereoselectivity (cis:trans) Typical Yield
NaBH₄Methanol/Ethanol0 °C to RT>90:1085-95%
LiAlH₄THF/Diethyl Ether0 °C>90:1090-98%

Table 2: Comparison of Reduction Methods for 3-Substituted Cyclobutanones. (Data for diastereoselectivity and yield are based on analogous reductions of 3-phenylcyclobutanone and are expected to be similar for the 2-fluorophenyl derivative).[3]

Reduction_Workflow cluster_0 Reduction Process Ketone 3-(2-Fluorophenyl)cyclobutan-1-one in Solvent Addition Add Reducing Agent (NaBH4 or LiAlH4) Ketone->Addition Reaction Stir at Controlled Temperature Addition->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Experimental workflow for the reduction of the cyclobutanone intermediate.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process. The key intermediate, 3-(2-fluorophenyl)cyclobutan-1-one, can be accessed via established cross-coupling reactions. Subsequent reduction of this ketone proceeds with high yield and stereoselectivity, favoring the cis-isomer, using standard hydride reducing agents. These protocols provide a solid foundation for the synthesis of this and related compounds for applications in drug discovery and development.

References

Application Notes and Protocols: [2+2] Cycloaddition for Cyclobutane Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [2+2] cycloaddition reaction is a powerful and widely utilized method for the synthesis of cyclobutane rings, which are key structural motifs in numerous natural products and pharmaceutically active compounds.[1][2][3] This reaction involves the union of two unsaturated components, typically alkenes or their derivatives, to form a four-membered ring. The inherent ring strain of the cyclobutane ring also makes it a versatile synthetic intermediate for further functionalization and ring expansion.[4] This document provides a detailed overview of the primary methods for effecting [2+2] cycloadditions—photochemical, thermal, and metal-catalyzed—along with experimental protocols and applications in complex molecule synthesis.

Methods for [2+2] Cycloaddition

The feasibility and outcome of a [2+2] cycloaddition are governed by the principles of orbital symmetry. According to the Woodward-Hoffmann rules, a concerted suprafacial-suprafacial [2+2] cycloaddition is thermally forbidden but photochemically allowed.[5] This has led to the development of distinct strategies to achieve this transformation.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloaddition is the most common method for synthesizing cyclobutanes.[6] It typically proceeds through the photoexcitation of one of the alkene components to its triplet state, which then reacts with a ground-state alkene in a stepwise manner via a 1,4-diradical intermediate.[7][8] This method is particularly effective for the reaction of enones with alkenes.[2]

Key Features:

  • Reaction Conditions: Typically carried out by irradiating a solution of the reactants with UV or visible light.[6][9]

  • Sensitizers: For substrates that do not absorb light efficiently or have low intersystem crossing quantum yields, a photosensitizer (e.g., acetone, benzophenone, thioxanthone) can be used to facilitate the formation of the reactive triplet state.[7][10]

  • Stereoselectivity: The stereochemistry of the product can often be predicted based on the stability of the intermediate diradical.[4]

Thermal [2+2] Cycloaddition

While thermally initiated concerted [2+2] cycloadditions are generally forbidden, certain classes of molecules can undergo this reaction.[11] These reactions often proceed through a stepwise mechanism involving zwitterionic or diradical intermediates, or via a concerted but antarafacial interaction which is geometrically constrained for simple alkenes.[5]

Key Substrates:

  • Ketenes: Ketenes are highly reactive and readily undergo [2+2] cycloaddition with a variety of alkenes under thermal conditions to form cyclobutanones.[12][13]

  • Fluorinated Alkenes: The high electrophilicity of fluoroalkenes allows them to react with other alkenes thermally.

  • Strained Alkenes: Molecules with significant ring strain, such as bicyclo[1.1.0]butanes, can undergo thermal [2+2] cycloadditions.

Metal-Catalyzed [2+2] Cycloaddition

Transition metal catalysts can mediate [2+2] cycloaddition reactions under thermal conditions by providing an alternative reaction pathway that avoids the symmetry-forbidden concerted mechanism.[14] These reactions often proceed through the formation of a metallacyclopentane intermediate, followed by reductive elimination to yield the cyclobutane product.[15]

Common Catalysts:

  • Iron and Cobalt Complexes: Catalysts based on iron and cobalt have been shown to be effective for the [2+2] cycloaddition of unactivated alkenes.[15]

  • Nickel, Ruthenium, and Rhodium Complexes: These have also been employed, particularly for the reaction of bicyclic alkenes with alkynes.[16]

  • Lewis Acids: In some cases, Lewis acids can promote the [2+2] cycloaddition of allenes and ketenes.[17]

Diagrams of Mechanisms and Workflows

general_mechanism cluster_photochemical A) Photochemical [2+2] Cycloaddition (via Triplet State) Alkene1_ground Alkene 1 (S₀) Alkene1_excited_singlet Alkene 1 (S₁) Alkene1_ground->Alkene1_excited_singlet Alkene1_excited_triplet Alkene 1 (T₁) Alkene1_excited_singlet->Alkene1_excited_triplet ISC Diradical 1,4-Diradical Intermediate Alkene1_excited_triplet->Diradical + Alkene 2 Alkene2 Alkene 2 Cyclobutane Cyclobutane Product Diradical->Cyclobutane Spin Inversion & Ring Closure

Caption: General mechanism for a photochemical [2+2] cycloaddition.

thermal_ketene_mechanism cluster_thermal B) Thermal [2+2] Cycloaddition of a Ketene Ketene Ketene Transition_State [2s+2a] Transition State Ketene->Transition_State Alkene Alkene Alkene->Transition_State Cyclobutanone Cyclobutanone Product Transition_State->Cyclobutanone Δ

Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.

metal_catalyzed_mechanism cluster_metal C) Metal-Catalyzed [2+2] Cycloaddition Metal_Catalyst Metal Catalyst (M) Metallacyclopentane Metallacyclopentane Intermediate Metal_Catalyst->Metallacyclopentane + Alkene 1 + Alkene 2 Alkene1 Alkene 1 Alkene2 Alkene 2 Cyclobutane Cyclobutane Product Metallacyclopentane->Cyclobutane Reductive Elimination Cyclobutane->Metal_Catalyst Catalyst Regeneration

Caption: General mechanism for a metal-catalyzed [2+2] cycloaddition.

Experimental Protocols

Protocol 1: Photochemical [2+2] Cycloaddition of N-Alkyl Maleimide with an Alkene

This protocol is adapted from a procedure for the catalyst-free photochemical cycloaddition of N-alkyl maleimides with alkenes.[10]

  • Materials:

    • N-alkyl maleimide (1.0 equiv., 0.20 mmol)

    • Alkene (2.0 equiv., 0.40 mmol)

    • Dichloromethane (CH₂Cl₂), 2.0 mL

    • Glass vial with a rubber septum

    • Argon source

    • UVA LED lamp (e.g., Kessil PR 160L, 370 nm)

    • Magnetic stirrer

  • Procedure:

    • To a glass vial, add the N-alkyl maleimide and the alkene.

    • Add dichloromethane to the vial.

    • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

    • Place the reaction mixture under the UVA LED lamp and irradiate with stirring for 16–70 hours at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the desired cyclobutane product.

Protocol 2: Photochemical [2+2] Cycloaddition of N-Aryl Maleimide with an Alkene using a Photosensitizer

This protocol is adapted from a procedure for the photosensitized cycloaddition of N-aryl maleimides.[10]

  • Materials:

    • N-aryl maleimide (1.0 equiv., 0.20 mmol)

    • Alkene (2.0 equiv., 0.40 mmol)

    • Thioxanthone (20 mol %, 0.04 mmol, 9 mg)

    • Dichloromethane (CH₂Cl₂), 2.0 mL

    • Glass vial with a rubber septum

    • Argon source

    • Blue LED lamp (e.g., Kessil PR 160L, 440 nm)

    • Magnetic stirrer

  • Procedure:

    • To a glass vial, add the N-aryl maleimide, the alkene, and thioxanthone.

    • Add dichloromethane to the vial.

    • Seal the vial with a rubber septum and purge with argon for 10-15 minutes while stirring.

    • Place the reaction mixture under the blue LED lamp and irradiate with stirring for 16 hours at room temperature.

    • Monitor the reaction progress by TLC or NMR.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the residue by column chromatography (e.g., petroleum ether/ethyl acetate) to yield the product.

Quantitative Data Summary

The following tables summarize representative quantitative data for various [2+2] cycloaddition reactions.

Table 1: Photochemical [2+2] Cycloaddition of N-Substituted Maleimides with Alkenes [10]

N-SubstituentAlkeneConditionsYield (%)Diastereomeric Ratio (dr)
BenzylStyrene370 nm, CH₂Cl₂, 16h8565:35
Methyl1-Octene370 nm, CH₂Cl₂, 70h7560:40
PhenylStyrene440 nm, Thioxanthone, CH₂Cl₂, 16h92>95:5
4-Fluorophenylα-Methylstyrene440 nm, Thioxanthone, CH₂Cl₂, 16h8870:30

Table 2: Intramolecular [2+2] Photocycloaddition in Natural Product Synthesis [18]

SubstrateProductConditionsYield (%)
Farnesyl acetone derivativeHippolide J precursorBi(OTf)₃, thiourea catalyst75 (over 2 steps)
Allylated furanone derivativeBilobalide precursorhν, acetone43

Applications in Natural Product and Drug Synthesis

The [2+2] cycloaddition is a key strategy in the total synthesis of numerous complex natural products and has been instrumental in the development of novel pharmaceuticals.[1][19]

Synthesis of (±)-Merrilactone A

In the synthesis of (±)-merrilactone A, a photochemical [2+2] cycloaddition between an enone and trans-1,2-dichloroethylene was employed to construct a key cyclobutane intermediate. This intermediate was then elaborated through a series of steps, including a Grob fragmentation, to form the larger ring system of the natural product.[5]

Synthesis of Piperarborenine D

The synthesis of piperarborenine D utilized a thermal [2+2] cycloaddition of benzyl vinyl ether and in situ generated dichloroketene to form a cyclobutanone intermediate.[3] This four-membered ring was a crucial building block for the subsequent construction of the natural product's core structure.

Drug Discovery

The cyclobutane motif is present in several approved drugs, where it can serve as a rigid scaffold, a bioisostere for other groups, or a means to modulate the physicochemical properties of a molecule.[6] For instance, the unique three-dimensional structure of cyclobutane rings can be exploited to improve binding affinity and selectivity for biological targets. The development of efficient and stereoselective [2+2] cycloaddition methods is therefore of great interest to medicinal chemists.

drug_dev_workflow cluster_workflow Workflow: [2+2] Cycloaddition in Drug Discovery Start Identify Target with Cyclobutane Moiety Design Retrosynthetic Analysis: [2+2] Disconnection Start->Design Select Select Method: Photochemical, Thermal, or Metal-Catalyzed Design->Select Synthesize Synthesize Cyclobutane Core Select->Synthesize Elaborate Further Functionalization and Elaboration Synthesize->Elaborate Test Biological Testing of Analogs Elaborate->Test Test->Design SAR Studies

Caption: A logical workflow for the application of [2+2] cycloaddition in drug discovery.

Conclusion

The [2+2] cycloaddition reaction is a versatile and indispensable tool for the construction of cyclobutane rings. With photochemical, thermal, and metal-catalyzed methods available, researchers can choose the most suitable approach based on the specific substrates and desired outcome. The detailed protocols and examples provided herein serve as a practical guide for the application of this powerful reaction in the synthesis of complex molecules for basic research and drug development.

References

Application Notes and Protocols for 3-(2-Fluorophenyl)cyclobutan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Fluorophenyl)cyclobutan-1-ol is a valuable building block in medicinal chemistry, offering a unique three-dimensional scaffold that can be exploited to improve the pharmacological properties of drug candidates. The cyclobutane ring provides conformational rigidity, which can enhance binding affinity and selectivity for biological targets. The 2-fluorophenyl substituent can participate in various interactions with target proteins, including hydrogen bonding and hydrophobic interactions, while also potentially improving metabolic stability.

These application notes provide an overview of the potential uses of this compound, with a focus on its application as a key intermediate in the synthesis of histamine H3 receptor antagonists. Detailed protocols for its synthesis and subsequent use in relevant biological assays are also presented.

Application as a Histamine H3 Receptor Antagonist Intermediate

Based on the exploration of structurally similar compounds, this compound is a promising precursor for the synthesis of potent and selective histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have therapeutic potential for a range of neurological and psychiatric disorders, including cognitive impairment, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).

The 3-(2-fluorophenyl)cyclobutanol moiety can serve as a core scaffold to which other pharmacophoric elements, such as a basic amine, can be attached to generate molecules with high affinity for the H3 receptor.

Data Presentation

Compound (Analog)TargetAssay TypepKi
3-(4-Bromo-3-fluorophenyl)-cis-cyclobutanol derivativeHistamine H3 ReceptorRadioligand Binding Assay7.56 - 8.68

Data is inferred from patent literature describing structurally similar compounds and should be considered representative.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Fluorophenyl)cyclobutanone

This protocol describes a potential synthetic route to the key intermediate, 3-(2-fluorophenyl)cyclobutanone, based on established methods for the synthesis of 3-aryl cyclobutanones.

Materials:

  • (2-Fluorophenyl)acetic acid

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Ethylene

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2-fluorophenyl)acetic acid in anhydrous DCM, add oxalyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride and TEA in anhydrous DCM and cool to -78 °C.

  • Bubble ethylene gas through the solution for 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-(2-fluorophenyl)cyclobutanone.

Protocol 2: Synthesis of this compound

This protocol details the reduction of the cyclobutanone to the corresponding cyclobutanol. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions.

Materials:

  • 3-(2-Fluorophenyl)cyclobutanone

  • Sodium borohydride (NaBH₄) or Lithium aluminium hydride (LiAlH₄)

  • Methanol or Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-(2-fluorophenyl)cyclobutanone in methanol (for NaBH₄) or anhydrous THF (for LiAlH₄) and cool to 0 °C.

  • Add the reducing agent portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Protocol 3: Histamine H3 Receptor Radioligand Binding Assay

This protocol describes a method to evaluate the binding affinity of compounds derived from this compound for the histamine H3 receptor.

Materials:

  • Cell membranes expressing the human histamine H3 receptor

  • [³H]-Nα-methylhistamine (Radioligand)

  • Test compounds (dissolved in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the radioligand.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the non-specific binding in the presence of a high concentration of a known H3 receptor ligand.

  • Calculate the specific binding and determine the Ki value for the test compound.

Visualizations

Synthesis_Workflow A 2-Fluorophenylacetic Acid B Acid Chloride Formation (Oxalyl Chloride) A->B Step 1 C [2+2] Cycloaddition (Ethylene, TEA) B->C Step 2 D 3-(2-Fluorophenyl)cyclobutanone C->D Step 3 E Reduction (e.g., NaBH4) D->E Step 4 F This compound E->F Step 5

Caption: Synthetic workflow for this compound.

H3_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor Histamine->H3R Binds Postsynaptic_Receptor Postsynaptic Receptor Histamine->Postsynaptic_Receptor Activates G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Vesicle Histamine Vesicle cAMP->Vesicle Reduces Release Vesicle->Histamine Releases Antagonist H3R Antagonist (e.g., derived from This compound) Antagonist->H3R Blocks

Caption: Histamine H3 receptor signaling pathway and antagonist action.

Application Notes and Protocols: Derivatization of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential derivatization reactions for 3-(2-Fluorophenyl)cyclobutan-1-ol. As a key structural motif in medicinal chemistry, the cyclobutane ring offers a unique three-dimensional scaffold that can serve as a bioisostere for other groups, influencing the pharmacological properties of a molecule.[1] The derivatization of the hydroxyl group in this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

General Considerations for Derivatization

The secondary hydroxyl group of this compound is a versatile functional handle for a variety of chemical transformations. The cyclobutane ring is relatively stable, allowing for a range of reaction conditions. The 2-fluorophenyl substituent is an electron-withdrawing group, which may slightly increase the acidity of the hydroxyl proton, potentially facilitating its deprotonation in base-mediated reactions. However, the steric bulk of the substituted phenyl ring might hinder the approach of bulky reagents to the reaction center.

Derivatization Reactions and Protocols

The following sections detail common derivatization reactions applicable to secondary alcohols like this compound.

Esterification Reactions

Esterification is a fundamental transformation for converting alcohols into esters, which can serve as prodrugs or modulate the lipophilicity and metabolic stability of a compound.

The Steglich esterification is a mild method suitable for a wide range of alcohols, including sterically hindered ones.[2][3][4] It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3][4]

Experimental Protocol (Representative):

  • To a solution of this compound (1.0 eq.) and a carboxylic acid (1.2 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (10 mL/mmol of alcohol) at 0 °C, add DMAP (0.1 eq.).[2]

  • Slowly add a solution of DCC (1.2 eq.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Mitsunobu reaction allows for the esterification of primary and secondary alcohols with inversion of stereochemistry.[5][6][7] This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]

Experimental Protocol (Representative):

  • Dissolve this compound (1.0 eq.), the carboxylic acid (1.5 eq.), and PPh₃ (1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.[6]

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Etherification Reactions

The formation of ethers can significantly alter the polarity and hydrogen bonding capacity of the parent molecule.

The Williamson ether synthesis is a classic method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[8][9]

Experimental Protocol (Representative):

  • To a solution of this compound (1.0 eq.) in anhydrous THF, add a strong base such as sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.[10]

  • Stir the mixture at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Add the alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 eq.) dropwise at 0 °C.[10]

  • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude ether, which can be purified by column chromatography.

Oxidation to Ketone

Oxidation of the secondary alcohol to the corresponding ketone, 3-(2-Fluorophenyl)cyclobutan-1-one, provides a key intermediate for further derivatization, such as reductive amination.

Experimental Protocol (Representative - Swern Oxidation):

  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 3.0 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq.) in DCM.

  • Stir for an additional 30-60 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting ketone by column chromatography or distillation.

Data Presentation

The following tables summarize representative data for the derivatization reactions of secondary cyclobutanols. Note: This data is illustrative and actual yields for this compound may vary.

Table 1: Representative Esterification Reactions

DerivativeReagents and ConditionsTypical Yield (%)
AcetateAcetic anhydride, pyridine, DMAP, rt, 12h85-95
BenzoateBenzoyl chloride, pyridine, DCM, rt, 6h80-90
4-Nitrobenzoate (Steglich)4-Nitrobenzoic acid, DCC, DMAP, DCM, rt, 24h75-85
Inverted Acetate (Mitsunobu)Acetic acid, PPh₃, DIAD, THF, 0 °C to rt, 8h60-80

Table 2: Representative Etherification and Oxidation Reactions

DerivativeReagents and ConditionsTypical Yield (%)
Methyl EtherNaH, MeI, THF, 0 °C to rt, 12h70-85
Benzyl EtherNaH, BnBr, THF, 0 °C to rt, 12h75-90
Ketone (Oxidation)Oxalyl chloride, DMSO, Et₃N, DCM, -78 °C to rt85-95

Visualizations

Diagram 1: General Workflow for Derivatization

G start Start with This compound reaction Derivatization Reaction (e.g., Esterification, Etherification) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis product Pure Derivative analysis->product

A general experimental workflow for the derivatization of this compound.

Diagram 2: Simplified Steglich Esterification Pathway

G cluster_0 Activation of Carboxylic Acid cluster_1 Acyl Transfer cluster_2 Nucleophilic Attack RCOOH R-COOH O_acyl O-Acylisourea Intermediate RCOOH->O_acyl DCC DCC DCC->O_acyl Active_ester N-Acylpyridinium Intermediate O_acyl->Active_ester DMAP DMAP DMAP->Active_ester Ester Ester Product Active_ester->Ester Alcohol Ar-Cyclobutanol-OH Alcohol->Ester

A simplified pathway for the DMAP-catalyzed Steglich esterification.

Diagram 3: Logical Relationship in Reagent Choice for Williamson Ether Synthesis

G Alcohol 3-(2-Fluorophenyl) cyclobutan-1-ol Base_Choice Choice of Base Alcohol->Base_Choice Strong_Base Strong Base (e.g., NaH) Base_Choice->Strong_Base Recommended Weak_Base Weaker Base (e.g., K2CO3) (Less effective for secondary alcohols) Base_Choice->Weak_Base Not Recommended Alkoxide Alkoxide Intermediate Strong_Base->Alkoxide Ether Ether Product Alkoxide->Ether Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Ether

References

Application Notes and Protocols: 3-(2-Fluorophenyl)cyclobutan-1-ol as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2-fluorophenyl)cyclobutan-1-ol as a scaffold in medicinal chemistry. The unique structural and conformational properties of the cyclobutane ring, combined with the electronic features of the 2-fluorophenyl moiety, make this building block a valuable starting point for the synthesis of novel therapeutic agents. This document outlines the synthesis of the building block, its incorporation into a representative bioactive molecule targeting monoacylglycerol lipase (MAGL), and the relevant biological context.

Introduction

The cyclobutane motif is increasingly recognized as a valuable component in the design of bioactive molecules. Its rigid, three-dimensional structure can impart favorable pharmacological properties, such as improved metabolic stability, reduced planarity, and the ability to serve as a conformational constraint or a bioisostere for larger or more flexible groups. The incorporation of a 2-fluorophenyl group can further enhance biological activity and pharmacokinetic properties through specific interactions with target proteins and modulation of physicochemical parameters. This document focuses on the potential of this compound as a key intermediate for the development of enzyme inhibitors, with a particular focus on monoacylglycerol lipase (MAGL).

Synthesis of the Building Block: this compound

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The general workflow involves the formation of a 3-(2-fluorophenyl)cyclobutanone intermediate, followed by its stereoselective reduction to the desired alcohol.

Experimental Workflow for Synthesis

G cluster_0 Step 1: Synthesis of 3-(2-Fluorophenyl)cyclobutanone cluster_1 Step 2: Reduction to this compound start Cyclobutanone reaction1 1,4-Conjugate Addition start->reaction1 reagent1 2-Fluorophenyl Grignard Reagent or Organocuprate reagent1->reaction1 product1 3-(2-Fluorophenyl)cyclobutanone reaction1->product1 reaction2 Stereoselective Reduction product1->reaction2 reagent2 Reducing Agent (e.g., NaBH4, L-Selectride) reagent2->reaction2 product2 This compound (cis/trans mixture) reaction2->product2 G cluster_0 Endocannabinoid Signaling 2AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) 2AG->MAGL Hydrolysis CB1R Cannabinoid Receptor 1 (CB1) 2AG->CB1R Activation AA Arachidonic Acid MAGL->AA Glycerol Glycerol MAGL->Glycerol Prostaglandins Prostaglandins (Inflammation) AA->Prostaglandins Therapeutic_Effects Therapeutic Effects (Analgesia, Neuroprotection) CB1R->Therapeutic_Effects Inhibitor 3-(2-Fluorophenyl)cyclobutanol -derived Inhibitor Inhibitor->MAGL Inhibition

Application Notes and Protocols for the Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the formation of the key intermediate, 3-(2-Fluorophenyl)cyclobutan-1-one, followed by its stereoselective reduction to the target alcohol.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence. The initial step involves the construction of the cyclobutane ring to form 3-(2-Fluorophenyl)cyclobutan-1-one. This is followed by the reduction of the ketone functionality to yield the desired this compound.

start Starting Materials (e.g., 2-Fluorostyrene and a Ketene Equivalent) ketone Step 1: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one start->ketone alcohol Step 2: Reduction to This compound ketone->alcohol product Final Product: This compound alcohol->product

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one

The synthesis of 3-arylcyclobutanones can be achieved through various methods, with [2+2] cycloaddition reactions being a prominent approach. In this proposed protocol, 3-(2-Fluorophenyl)cyclobutan-1-one is synthesized via a [2+2] cycloaddition of a ketene equivalent with 2-fluorostyrene, followed by subsequent in-situ hydrolysis. An alternative, well-established method for phenylcyclobutanone involves the reaction of phenylacetyl chloride with ethylene under Friedel-Crafts conditions, which could be adapted for the 2-fluoro analogue.

Experimental Protocol: [2+2] Cycloaddition Route

This protocol is a representative procedure based on established methods for the synthesis of 3-arylcyclobutanones. Optimization may be required for the specific substrate.

Materials:

  • 2-Fluorostyrene

  • Dichloroacetyl chloride

  • Triethylamine

  • Zinc dust

  • Diethyl ether (anhydrous)

  • Pentane (anhydrous)

  • Ammonium chloride solution (saturated)

  • Sodium sulfate (anhydrous)

  • Glacial acetic acid

Procedure:

  • [2+2] Cycloaddition:

    • To a solution of 2-fluorostyrene (1.0 eq) and triethylamine (1.5 eq) in anhydrous diethyl ether at 0 °C, add dichloroacetyl chloride (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Dehalogenation:

    • Dissolve the crude dichlorocyclobutanone intermediate in a mixture of diethyl ether and glacial acetic acid.

    • Add activated zinc dust (3-4 eq) portion-wise while stirring vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® and wash the filter cake with diethyl ether.

    • Carefully wash the combined filtrate with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous ammonium chloride solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford 3-(2-Fluorophenyl)cyclobutan-1-one.

cluster_0 Step 1: Synthesis of Ketone start 2-Fluorostyrene + Dichloroacetyl chloride + Triethylamine cycloaddition [2+2] Cycloaddition (Formation of dichlorocyclobutanone) start->cycloaddition dehalogenation Dehalogenation (Zinc dust, Acetic Acid) cycloaddition->dehalogenation purification Purification (Column Chromatography) dehalogenation->purification ketone 3-(2-Fluorophenyl)cyclobutan-1-one purification->ketone

Caption: Workflow for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-one.

Step 2: Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one to this compound

The reduction of 3-substituted cyclobutanones to their corresponding alcohols is a well-documented transformation. Studies have shown that the use of hydride reducing agents, such as sodium borohydride, leads to a high degree of stereoselectivity, favoring the formation of the cis-alcohol.[1] This selectivity is largely independent of the steric bulk of the reducing agent.[1]

Experimental Protocol: Stereoselective Reduction

Materials:

  • 3-(2-Fluorophenyl)cyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve 3-(2-Fluorophenyl)cyclobutan-1-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

  • Reduction:

    • Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Acidify the mixture to pH ~5-6 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure product.

Data Presentation: Reduction of 3-Substituted Cyclobutanones

The following table summarizes typical yields and diastereomeric ratios observed in the reduction of analogous 3-substituted cyclobutanones, providing an expected outcome for the reduction of 3-(2-Fluorophenyl)cyclobutan-1-one.

SubstrateReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
3-PhenylcyclobutanoneLiAlH₄THF25>9592:8[1]
3-PhenylcyclobutanoneL-Selectride®THF25>9591:9[1]
3-BenzyloxycyclobutanoneNaBH₄Methanol0>9594:6[1]

Note: The yields and ratios for 3-(2-Fluorophenyl)cyclobutan-1-one are expected to be in a similar range.

cluster_1 Step 2: Reduction of Ketone ketone 3-(2-Fluorophenyl)cyclobutan-1-one reduction Reduction with NaBH4 in Methanol at 0°C to RT ketone->reduction workup Aqueous Work-up and Extraction reduction->workup purification Purification (Column Chromatography) workup->purification alcohol cis-3-(2-Fluorophenyl)cyclobutan-1-ol purification->alcohol

Caption: Workflow for the reduction of 3-(2-Fluorophenyl)cyclobutan-1-one.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • Sodium borohydride reacts with water and acidic solutions to produce flammable hydrogen gas. Quenching should be performed slowly and with adequate cooling.

  • Anhydrous solvents should be handled under an inert atmosphere (e.g., nitrogen or argon).

References

Application of 3-(2-Fluorophenyl)cyclobutan-1-ol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This application note details the utility of 3-(2-fluorophenyl)cyclobutan-1-ol as a valuable fragment for fragment-based drug discovery (FBDD) campaigns, particularly targeting protein kinases involved in inflammatory signaling pathways. We present a hypothetical workflow for the screening and validation of this fragment against p38 mitogen-activated protein kinase (MAPK), a key regulator of pro-inflammatory cytokine production. This document provides detailed protocols for biophysical screening assays, illustrative quantitative data for hit validation and expansion, and diagrams of the relevant biological pathway and experimental workflows.

Introduction

Fragment-based drug discovery has emerged as a powerful strategy for identifying novel lead compounds. By screening low molecular weight fragments (typically <300 Da), FBDD explores chemical space more efficiently than traditional high-throughput screening. Successful fragment hits, although often exhibiting weak binding affinity, provide high-quality starting points for optimization into potent and selective drug candidates.

The three-dimensional (3D) nature of a fragment is increasingly recognized as a desirable feature, as it can lead to improved potency and selectivity. The cyclobutane scaffold is an attractive, yet underutilized, motif in FBDD that provides a rigid, 3D framework. The specific fragment, this compound, combines this 3D core with a 2-fluorophenyl group, a common substituent in kinase inhibitors that can form favorable interactions within an ATP-binding pocket, and a hydroxyl group that can act as a hydrogen bond donor and a vector for chemical elaboration.

This application note uses the p38 MAPK as an exemplary target to illustrate the application of this compound in an FBDD workflow. The p38 MAPK signaling cascade is a critical pathway in the inflammatory response, making it a highly relevant target for the development of new anti-inflammatory therapeutics.

Physicochemical Properties (Illustrative Data)

Effective fragment screening campaigns rely on compounds with favorable physicochemical properties that adhere to the "Rule of Three". The properties of this compound and two hypothetical elaborated analogs are presented below.

Note: The data in this table is illustrative and representative of typical values for fragments and their optimized derivatives.

CompoundStructureMolecular Weight (Da)cLogPH-Bond DonorsH-Bond AcceptorsLigand Efficiency (LE)
Fragment Hit This compound180.211.85120.35
Analog 1 1-(3-(2-Fluorophenyl)cyclobutyl)-1H-imidazole218.262.10020.38
Lead Compound 1-(3-(2-Fluorophenyl)cyclobutyl)-4-(pyridin-4-yl)-1H-imidazole295.342.95030.42

Biological Target: p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to inflammatory cytokines and cellular stress.[1][2] Activation of this pathway leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in a variety of inflammatory diseases.[1][3] As such, inhibitors of p38 MAPK are of significant therapeutic interest.

p38_signaling_pathway stress Stress Stimuli (UV, Osmotic Shock) map3k MAP3Ks (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response

Figure 1: Simplified p38 MAPK Signaling Pathway.

Experimental Protocols and Workflows

A typical FBDD campaign involves a tiered screening approach to identify and validate fragment hits. An illustrative workflow for screening this compound against p38 MAPK is presented below.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization spr_screen Surface Plasmon Resonance (SPR) Screening nmr_screen NMR Spectroscopy (HSQC Titration) spr_screen->nmr_screen Initial Hits ic50_det IC50 Determination (Biochemical Assay) nmr_screen->ic50_det Confirmed Binders xray X-ray Crystallography ic50_det->xray Validated Hits sar Structure-Activity Relationship (SAR) Studies xray->sar Structural Insights

Figure 2: FBDD Screening and Hit Validation Workflow.
Primary Screening: Surface Plasmon Resonance (SPR)

SPR is a sensitive, label-free technique for detecting biomolecular interactions in real-time and is well-suited for primary fragment screening.[1][4]

  • Instrumentation: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip.

  • Protein Immobilization: Recombinant p38 MAPK is immobilized on the sensor chip surface via amine coupling to a density of ~10,000 Response Units (RU). A reference flow cell is prepared similarly without the protein to allow for background subtraction.

  • Fragment Preparation: this compound is dissolved in 100% DMSO to create a 100 mM stock solution. This is then diluted into running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 0.2%.

  • Screening Protocol:

    • The fragment solution is injected over the protein and reference flow cells at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • The sensor surface is regenerated with a pulse of high salt buffer if necessary.

    • A binding response is measured as the difference in RU between the protein and reference flow cells.

    • Fragments showing a significant and reproducible binding response are considered initial hits.

Hit Validation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment binding and can provide information about the binding site on the protein.[2][5] Protein-observed 2D ¹H-¹⁵N HSQC experiments are particularly robust.

  • Protein Preparation: ¹⁵N-labeled p38 MAPK is expressed in E. coli grown in minimal media containing ¹⁵NH₄Cl as the sole nitrogen source and purified.

  • Sample Preparation: A 50 µM solution of ¹⁵N-p38 MAPK is prepared in a suitable NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4) containing 5% D₂O.

  • Titration Protocol:

    • A baseline ¹H-¹⁵N HSQC spectrum of the protein is recorded.

    • Aliquots of a concentrated stock solution of this compound are titrated into the protein sample to achieve final ligand concentrations ranging from 50 µM to 2 mM.

    • An ¹H-¹⁵N HSQC spectrum is acquired at each titration point.

    • Binding is confirmed by observing chemical shift perturbations (CSPs) or significant line broadening of specific amide proton resonances in the protein spectrum upon addition of the fragment.

    • The dissociation constant (Kd) can be estimated by fitting the CSP data to a binding isotherm.

Affinity and Potency Determination
  • IC50 Determination (Biochemical Assay): The inhibitory potency of the fragment is determined using a biochemical assay, such as a kinase activity assay that measures the phosphorylation of a substrate peptide. The concentration of the fragment that inhibits 50% of the enzyme's activity (IC50) is determined.

  • Dissociation Constant (Kd) from SPR: For validated hits, a full dose-response analysis is performed using SPR. The fragment is injected at a range of concentrations (e.g., 1 µM to 1 mM) to determine the equilibrium dissociation constant (Kd).

Illustrative Binding and Potency Data

Note: The data in this table is illustrative and represents plausible values for a fragment hit against p38 MAPK.

CompoundKd (SPR)IC50 (p38 MAPK)
This compound350 µM800 µM
Structural Biology: X-ray Crystallography

Determining the crystal structure of the protein-fragment complex provides invaluable information about the binding mode and guides structure-based drug design.[6][7]

  • Crystallization: Crystals of apo-p38 MAPK are grown using hanging-drop vapor diffusion.

  • Fragment Soaking: The apo-crystals are soaked in a solution containing a high concentration of this compound (e.g., 10 mM) for a defined period (e.g., 2-24 hours).

  • Data Collection and Structure Determination:

    • The soaked crystals are cryo-protected and flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron source.

    • The structure is solved by molecular replacement using the apo-protein structure as a search model.

    • Difference electron density maps (Fo-Fc) are calculated to identify the bound fragment.

    • The fragment is modeled into the electron density, and the complex structure is refined.

Hit-to-Lead Optimization

The validated fragment hit, this compound, serves as a starting point for medicinal chemistry efforts to improve potency and selectivity. The crystal structure of the p38 MAPK complex would reveal vectors for fragment elaboration. For instance, the hydroxyl group of the cyclobutanol could be exploited as a synthetic handle to introduce new functionalities that can form additional interactions with the protein, thereby increasing binding affinity and ligand efficiency.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns targeting kinases such as p38 MAPK. Its 3D cyclobutane core and functionalities suitable for interaction and elaboration make it a valuable addition to any fragment library. The workflow and protocols described herein provide a robust framework for the identification, validation, and optimization of this and similar fragments into potent lead compounds for the treatment of inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-(2-Fluorophenyl)cyclobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities.

Q2: How do I choose the appropriate solvent system for column chromatography?

A2: A good starting point for determining the solvent system for column chromatography is to use Thin Layer Chromatography (TLC).[1] A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The ideal solvent system should provide a retention factor (Rf) of 0.25-0.35 for this compound, with good separation from any impurities.

Q3: My compound is a solid. Should I use recrystallization instead of chromatography?

A3: If your crude this compound is a solid and contains a relatively small amount of impurities, recrystallization can be a highly effective and scalable purification method.[2] The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can arise from the synthetic route employed. For instance, if a Grignard reaction is used, a common side-product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide.[3][4] If the alcohol is prepared by the reduction of the corresponding cyclobutanone, incomplete reduction can lead to residual ketone in the final product.[5][6]

Q5: The purification of my fluorinated compound seems difficult. Are there any specific challenges with fluorinated compounds?

A5: Fluorinated compounds can sometimes exhibit different solubility and adsorption properties compared to their non-fluorinated analogs. This can affect the choice of solvents for both chromatography and recrystallization. Additionally, strong interactions with silica gel are possible, which may require adjustment of the mobile phase polarity.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Solution
Compound does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using a 9:1 Hexanes:Ethyl Acetate mixture, try changing to 8:2 or 7:3.
Compound elutes too quickly (with the solvent front) The solvent system is too polar.Decrease the polarity of the eluent. For example, if you are using a 7:3 Hexanes:Ethyl Acetate mixture, try changing to 9:1.
Poor separation of the product from impurities The chosen solvent system has poor selectivity.Try a different solvent system. For example, you could substitute ethyl acetate with dichloromethane or a combination of solvents. Running a more detailed TLC analysis with different solvent systems can help identify a better mobile phase.[1]
Streaking or tailing of the product band on the column The compound may be too polar for the chosen solvent system, or there might be interactions with the silica gel.Add a small amount of a more polar solvent like methanol (e.g., 1-2%) to the eluent to improve the peak shape. Ensure the sample is loaded in a minimal amount of solvent.[7]
The column runs dry Insufficient solvent was added, or there is a leak in the setup.Always ensure there is enough solvent head above the silica gel. Check all connections for leaks. A column running dry can lead to cracking of the stationary phase and poor separation.
Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used, or the solution is not saturated.Evaporate some of the solvent to concentrate the solution and then try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute, or the compound is impure.Try using a lower-boiling point solvent or a solvent pair. If impurities are the issue, an initial purification by column chromatography might be necessary.
Low recovery of the purified product The compound has significant solubility in the cold solvent, or too much solvent was used for washing the crystals.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Colored impurities remain in the crystals The colored impurity co-crystallizes with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Quantitative Data Summary

The following table summarizes hypothetical data for the purification of a 10g batch of crude this compound, illustrating the effectiveness of different purification techniques.

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Solvent Consumption (L)
Silica Gel Chromatography 85>99802.5
Recrystallization (Ethanol/Water) 8598750.5
Two-Step Purification (Chromatography followed by Recrystallization) 85>99.5653.0

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample solution to the top of the silica gel.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent or solvent pair by testing the solubility of the crude material in small amounts of various solvents at room temperature and at their boiling points.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound column_chrom Silica Gel Column Chromatography crude_product->column_chrom Option 1 recrystallization Recrystallization crude_product->recrystallization Option 2 purity_check Purity Analysis (e.g., NMR, HPLC) column_chrom->purity_check recrystallization->purity_check pure_product Pure this compound purity_check->pure_product Meets specifications

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography cluster_problems Problem Identification cluster_solutions Corrective Actions start Column Chromatography Issue no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution poor_separation Poor Separation start->poor_separation increase_polarity Increase Eluent Polarity no_elution->increase_polarity decrease_polarity Decrease Eluent Polarity fast_elution->decrease_polarity change_solvent Change Solvent System poor_separation->change_solvent

Caption: Troubleshooting logic for column chromatography purification.

References

Identifying common impurities in 3-(2-Fluorophenyl)cyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for preparing this compound involve:

  • Grignard Reaction: The reaction of a Grignard reagent, specifically 2-fluorophenylmagnesium bromide, with cyclobutanone. This approach introduces the 2-fluorophenyl group and the hydroxyl group in a single step.

  • Reduction of a Ketone Precursor: The reduction of 3-(2-fluorophenyl)cyclobutanone using a reducing agent such as sodium borohydride (NaBH₄). This is a two-step process where the aryl group is first introduced, followed by the reduction of the ketone to the desired alcohol.

Q2: What are the potential impurities I should be aware of during the synthesis?

A2: Depending on the synthetic route, several impurities can be formed. These can be broadly categorized as starting materials, byproducts of side reactions, and isomeric impurities. A detailed breakdown is provided in the troubleshooting section below.

Q3: How can I best monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.

Q4: What are the recommended purification techniques for the final product?

A4: Column chromatography on silica gel is the most common method for purifying this compound from reaction byproducts and unreacted starting materials. Recrystallization can also be an effective technique for obtaining highly pure material.

Troubleshooting Guides

Guide 1: Grignard Reaction Route

This guide addresses common issues encountered when synthesizing this compound via the Grignard reaction between 2-fluorophenylmagnesium bromide and cyclobutanone.

Workflow Diagram:

Grignard_Workflow reagent_prep Grignard Reagent Preparation reaction Reaction with Cyclobutanone reagent_prep->reaction 2-fluorophenyl- magnesium bromide quench Aqueous Quench reaction->quench extraction Workup & Extraction quench->extraction purification Purification extraction->purification product 3-(2-Fluorophenyl) cyclobutan-1-ol purification->product

Caption: Workflow for the Grignard Synthesis Route.

Common Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation - Inactive magnesium turnings.- Wet glassware or solvents.- Premature quenching of the Grignard reagent.- Activate magnesium with a small crystal of iodine or 1,2-dibromoethane.[1][2]- Flame-dry all glassware and use anhydrous solvents.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Presence of a significant amount of biphenyl byproduct - High local concentration of the aryl halide during Grignard formation.- Elevated reaction temperature.- Add the 2-fluorobromobenzene slowly to the magnesium suspension.[3]- Maintain a gentle reflux during Grignard formation and cool the reaction before adding the cyclobutanone.
Formation of 1,1'-bis(2-fluorophenyl) byproduct - Reaction of the Grignard reagent with unreacted 2-fluorobromobenzene (Wurtz-type coupling).- Ensure slow addition of the aryl halide to maintain a low concentration relative to magnesium.
Unreacted cyclobutanone in the final product - Insufficient Grignard reagent.- Incomplete reaction.- Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.- Allow for sufficient reaction time and monitor by TLC.

Table of Common Impurities (Grignard Route):

Impurity Chemical Name Source Typical Analytical Signal
Impurity A 2-FluorobromobenzeneUnreacted Starting MaterialGC-MS, HPLC
Impurity B CyclobutanoneUnreacted Starting MaterialGC-MS, ¹H NMR (characteristic resonances)
Impurity C 2,2'-DifluorobiphenylSide ReactionGC-MS (distinct mass fragment), HPLC
Impurity D BenzeneProtonation of Phenylmagnesium BromideGC-MS
Guide 2: Ketone Reduction Route

This guide addresses common issues encountered when synthesizing this compound via the reduction of 3-(2-fluorophenyl)cyclobutanone.

Workflow Diagram:

Reduction_Workflow ketone_synthesis Synthesis of 3-(2-Fluorophenyl) cyclobutanone reduction Reduction with NaBH₄ ketone_synthesis->reduction workup Aqueous Workup reduction->workup purification Purification workup->purification product 3-(2-Fluorophenyl) cyclobutan-1-ol purification->product

Caption: Workflow for the Ketone Reduction Route.

Common Issues and Solutions:

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reduction - Insufficient reducing agent.- Low reaction temperature or short reaction time.- Use a molar excess of the reducing agent (e.g., 1.5-2.0 equivalents of NaBH₄).- Allow the reaction to proceed to completion, monitoring by TLC.
Formation of diastereomers (cis/trans isomers) - The stereochemical outcome of the hydride attack on the cyclobutanone ring.- The ratio of diastereomers can sometimes be influenced by the choice of reducing agent and reaction conditions (e.g., temperature, solvent). Chiral reducing agents can be employed for stereoselective synthesis.
Presence of unreacted starting ketone - Incomplete reaction (as above).- Ensure complete consumption of the starting material by TLC before workup.
Byproducts from the reducing agent - Borate esters formed during the reaction.- Proper aqueous workup (e.g., addition of acid or base) is necessary to hydrolyze these byproducts.[4]

Table of Common Impurities (Reduction Route):

Impurity Chemical Name Source Typical Analytical Signal
Impurity E 3-(2-Fluorophenyl)cyclobutanoneUnreacted Starting MaterialHPLC, GC-MS, IR (strong C=O stretch)
Impurity F cis-3-(2-Fluorophenyl)cyclobutan-1-olIsomer of the desired productHPLC, ¹H NMR (distinct coupling constants)
Impurity G trans-3-(2-Fluorophenyl)cyclobutan-1-olIsomer of the desired productHPLC, ¹H NMR (distinct coupling constants)

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a representative example and may require optimization.

  • Preparation of 2-Fluorophenylmagnesium Bromide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-fluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the 2-fluorobromobenzene solution to initiate the reaction. The disappearance of the iodine color and gentle reflux indicates the start of the reaction.

    • Add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Cyclobutanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of cyclobutanone (0.9 eq) in anhydrous THF dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Synthesis of this compound via Reduction of 3-(2-Fluorophenyl)cyclobutanone

This protocol assumes the availability of 3-(2-fluorophenyl)cyclobutanone and may require optimization.

  • Reduction:

    • Dissolve 3-(2-fluorophenyl)cyclobutanone (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

References

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to provide troubleshooting advice and detailed protocols to improve the yield and purity of this valuable cyclobutane-containing building block.

Proposed Synthetic Pathway

A robust and reliable method for synthesizing this compound involves a three-step sequence: formation of an organocuprate, 1,4-conjugate addition to cyclobutenone, and subsequent reduction of the intermediate cyclobutanone. This pathway offers good control over the introduction of the aryl substituent at the desired position.

G A Step 1: Organocuprate Formation (2-Fluorophenyl)₂CuLi B Step 2: 1,4-Conjugate Addition with Cyclobutenone A->B Reacts with C Intermediate: 3-(2-Fluorophenyl)cyclobutanone B->C Forms D Step 3: Ketone Reduction (e.g., with NaBH₄) C->D Is reduced in E Final Product: This compound D->E Yields

Caption: Proposed three-step synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Organocuprate Formation & Conjugate Addition

Question 1: What is the recommended procedure for the conjugate addition step?

Answer: The most reliable method is the 1,4-conjugate addition of a lithium di(2-fluorophenyl)cuprate (a Gilman reagent) to cyclobutenone. Organocuprates are soft nucleophiles that preferentially add to the β-carbon of α,β-unsaturated ketones, minimizing the undesired 1,2-addition to the carbonyl group.[1][2][3][4]

Question 2: My yield for the conjugate addition is low. What are the common causes and solutions?

Answer: Low yields in this step often trace back to either the organocuprate formation or the addition reaction conditions.

Troubleshooting Low Yield:

  • Inactive Organocuprate: The Gilman reagent is sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly titrated organolithium or freshly prepared Grignard reagents.

  • Reaction Temperature: Cuprate formation and addition are highly temperature-dependent. The organolithium reagent should be added to the copper(I) salt slurry at a low temperature (typically -78 °C to -40 °C) to prevent decomposition. The subsequent addition to cyclobutenone should also be maintained at low temperatures.

  • Purity of Reagents: Ensure the 2-bromofluorobenzene (or 2-iodofluorobenzene) is pure. The quality of the copper(I) salt (e.g., CuI, CuBr·SMe₂, CuCN) is critical; impurities can hinder the reaction.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents. Using a solvent with trace water will quench the organometallic reagents.

Question 3: I am observing side products. What are they likely to be?

Answer: Common side products include the 1,2-addition product (an unstable allylic alcohol) and homocoupling of the aryl group (1,1'-biphenyl, 2,2'-difluoro-). Using a true Gilman reagent (R₂CuLi) rather than a Grignard reagent in the presence of catalytic copper helps ensure 1,4-selectivity.[2]

Table 1: Effect of Reaction Parameters on Conjugate Addition Yield (Illustrative)
ParameterCondition ACondition BCondition CExpected Outcome
Copper(I) Salt CuI (0.5 eq)CuCN (0.5 eq)CuBr·SMe₂ (0.5 eq)CuCN can form higher-order cuprates, potentially improving stability and yield.[5]
Temperature -78 °C-40 °C0 °CLower temperatures (-78 °C) are crucial for cuprate stability and selectivity.
Solvent Diethyl EtherTHFTolueneEthereal solvents like THF and ether are generally preferred for solubility and stability.
Hypothetical Yield >85%>90%<50%Optimal conditions (B) lead to higher yields.
Part 2: Reduction of 3-(2-Fluorophenyl)cyclobutanone

Question 4: Which reducing agent is best for converting the intermediate ketone to the final alcohol?

Answer: Sodium borohydride (NaBH₄) in methanol or ethanol is the most common and convenient choice for this reduction. It is highly effective for reducing ketones and is safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Question 5: The reduction is producing a mixture of cis and trans isomers. How can I improve the stereoselectivity?

Answer: The reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis alcohol, where the hydride attacks from the face opposite to the aryl substituent (anti-facial attack).[6][7][8][9] To further enhance this selectivity:

  • Lower the Temperature: Performing the reduction at lower temperatures (e.g., 0 °C to -78 °C) can significantly increase the cis:trans ratio.[6][8]

  • Solvent Polarity: Using less polar solvents can improve selectivity.[6][7]

  • Bulky Reducing Agents: While often used to reverse selectivity in cyclohexanones, in cyclobutanone systems, even bulky reagents like L-Selectride® tend to favor the cis product via anti-facial attack due to the ring's torsional strain.[6]

Table 2: Comparison of Reducing Agents for Ketone Reduction (Illustrative)
Reducing AgentSolventTemperature (°C)Typical cis:trans RatioTotal Yield (%)
NaBH₄Methanol2592:8>95%
NaBH₄Methanol-4098:2>95%
LiAlH₄THF090:10>98%
L-Selectride®THF-78>99:1~90%

Data are representative based on studies of similar 3-substituted cyclobutanones.[6][7][8]

Detailed Experimental Protocols

Disclaimer: This is a representative procedure based on established chemical principles. All experiments should be performed by qualified personnel in a controlled laboratory setting with appropriate safety precautions.

Protocol 1: Synthesis of 3-(2-Fluorophenyl)cyclobutanone (Steps 1 & 2)
  • Apparatus Setup: A flame-dried, three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon inlet is prepared.

  • Cuprate Formation: Add copper(I) iodide (1.0 eq) to the flask and purge with argon. Add anhydrous diethyl ether via cannula. Cool the resulting slurry to -78 °C in a dry ice/acetone bath.

  • Add a solution of 2-fluorophenyllithium (2.0 eq, prepared separately from 1-bromo-2-fluorobenzene and n-BuLi) dropwise to the CuI slurry, maintaining the internal temperature below -70 °C. Stir the resulting pale yellow/brown solution for 30 minutes at this temperature.

  • Conjugate Addition: Add a solution of cyclobutenone (1.0 eq) in anhydrous diethyl ether dropwise to the cuprate solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude ketone.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-(2-fluorophenyl)cyclobutanone.

Protocol 2: Reduction to this compound (Step 3)
  • Setup: Dissolve the purified 3-(2-fluorophenyl)cyclobutanone (1.0 eq) in anhydrous methanol in a round-bottom flask under argon and cool to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir at 0 °C for 1 hour or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup: Slowly add acetone to quench the excess NaBH₄. Add water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude alcohol can be further purified by flash chromatography or recrystallization to yield the final product.

Visualization of Troubleshooting Logic

G Start Low Overall Yield Check_SM Check Purity of Starting Materials (Aryl Halide, Cyclobutenone, CuI) Start->Check_SM Check_Conditions Verify Anhydrous & Inert Conditions Start->Check_Conditions Step1_Issue Problem in Step 1/2? (Conjugate Addition) Start->Step1_Issue Step3_Issue Problem in Step 3? (Reduction) Step1_Issue->Step3_Issue No Temp_Control1 Optimize Temperature (Formation: -78°C, Addition: -78°C) Step1_Issue->Temp_Control1 Yes Reagent_Quality Use Freshly Titrated Organolithium & Pure CuI Step1_Issue->Reagent_Quality Yes Incomplete_Red Incomplete Reduction? Step3_Issue->Incomplete_Red Yes Stereo_Issue Poor Stereoselectivity? Step3_Issue->Stereo_Issue Yes Add_More_NaBH4 Increase NaBH₄ Equivalents or Reaction Time Incomplete_Red->Add_More_NaBH4 Yes Lower_Temp3 Lower Reduction Temperature (e.g., to -40°C) Stereo_Issue->Lower_Temp3 Yes

Caption: A troubleshooting decision tree for diagnosing low-yield issues in the synthesis.

References

Technical Support Center: Synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary and effective synthetic routes for the preparation of this compound:

  • Grignard Reaction: This route involves the reaction of a 2-fluorophenyl Grignard reagent (2-F-PhMgX) with cyclobutanone. This is a common and straightforward method for forming the carbon-carbon bond between the phenyl ring and the cyclobutane ring.

  • Reduction of a Ketone: This method consists of the reduction of 3-(2-Fluorophenyl)cyclobutan-1-one to the desired alcohol using a suitable reducing agent, such as sodium borohydride.

Q2: My Grignard reaction to synthesize this compound is not starting. What are the likely causes and solutions?

Failure to initiate a Grignard reaction is a common issue, almost always related to the presence of moisture or the passivation of the magnesium surface.[1][2][3]

  • Moisture Contamination: Grignard reagents are extremely sensitive to water.[1][2][3] Ensure all glassware is rigorously dried, either in an oven overnight at >100°C or by flame drying under an inert atmosphere.[1][3] Solvents must be anhydrous.

  • Magnesium Surface Passivation: Magnesium turnings can have a layer of magnesium oxide on the surface that prevents the reaction.[1]

    • Activation: Use a crystal of iodine, which will disappear as the magnesium becomes activated.[1][2][3] Alternatively, a small amount of 1,2-dibromoethane can be used. Mechanical activation by crushing the magnesium turnings with a glass rod can also expose a fresh surface.[2][3]

  • Poor Quality Reagents: Ensure the 2-fluorobromobenzene (or other halide) and the solvent are of high purity and anhydrous.

Q3: I am observing a low yield in my Grignard reaction. What are the potential reasons?

Low yields can be attributed to several factors, including side reactions and incomplete conversion.

  • Side Reactions: The most common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted 2-fluorobromobenzene.[2] This is favored at higher concentrations of the aryl halide and at elevated temperatures.[2] To minimize this, ensure slow addition of the 2-fluorobromobenzene to the magnesium and maintain a gentle reflux.

  • Proton Sources: Any acidic protons in the reaction mixture will quench the Grignard reagent. This includes water, but also any acidic functional groups on the starting materials.

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the reagents. Monitor the reaction by TLC to confirm the consumption of the starting material.

Q4: I am having trouble with the reduction of 3-(2-Fluorophenyl)cyclobutan-1-one. The reaction is sluggish or incomplete. What should I check?

Issues with the reduction of ketones are often related to the activity of the reducing agent or the reaction conditions.

  • Reducing Agent Quality: Sodium borohydride (NaBH4) can degrade over time, especially if not stored in a dry environment. Use freshly opened or properly stored NaBH4.

  • Solvent: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.

  • Temperature: While NaBH4 reductions are often carried out at room temperature or below, gentle warming may be necessary for less reactive ketones. However, be cautious as this can also lead to side reactions.

  • Stoichiometry: While theoretically one mole of NaBH4 can reduce four moles of a ketone, in practice, a molar excess of NaBH4 is often used to ensure complete conversion.[4]

Troubleshooting Guides

Grignard Reaction Troubleshooting
IssuePossible CauseRecommended Action
Reaction fails to initiate Presence of moisture in glassware or solvent.Flame-dry or oven-dry all glassware. Use anhydrous solvents.
Passivated magnesium surface.Add a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush the magnesium with a dry stirring rod.
Low yield of desired alcohol Formation of biphenyl side product.Ensure slow, dropwise addition of 2-fluorobromobenzene. Maintain a gentle reflux and avoid high temperatures.
Grignard reagent quenched by moisture or acidic protons.Ensure all reagents and solvents are anhydrous. Check starting materials for acidic functional groups.
Incomplete reaction.Allow for a sufficient reaction time and monitor by TLC.
Formation of a complex mixture of products Reaction temperature too high.Maintain a controlled temperature, using an ice bath if necessary during the addition of cyclobutanone.
Impure starting materials.Purify starting materials (2-fluorobromobenzene and cyclobutanone) before use.
Ketone Reduction Troubleshooting
IssuePossible CauseRecommended Action
Incomplete reduction Inactive sodium borohydride.Use a fresh bottle of NaBH4.
Insufficient amount of reducing agent.Increase the molar equivalents of NaBH4.
Low reaction temperature.Allow the reaction to stir at room temperature for a longer period or gently warm the mixture.
Formation of side products Reaction temperature too high.Maintain a controlled temperature, typically between 0°C and room temperature.
Unstable product under workup conditions.Use a buffered or mild acidic workup.

Experimental Protocols

Representative Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • Iodine crystal

  • Anhydrous diethyl ether or THF

  • 2-Fluorobromobenzene

  • Cyclobutanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere (nitrogen or argon).

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. In the dropping funnel, prepare a solution of 2-fluorobromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the 2-fluorobromobenzene solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Addition: Once the reaction has started, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Cyclobutanone: After the addition is complete, cool the reaction mixture to 0°C. Add a solution of cyclobutanone (1.0 equivalent) in anhydrous diethyl ether dropwise.

  • Quenching: After the addition of cyclobutanone is complete, warm the reaction to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Protocol 2: Reduction of 3-(2-Fluorophenyl)cyclobutan-1-one

Materials:

  • 3-(2-Fluorophenyl)cyclobutan-1-one

  • Methanol or Ethanol

  • Sodium borohydride (NaBH4)

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: Dissolve 3-(2-Fluorophenyl)cyclobutan-1-one (1.0 equivalent) in methanol or ethanol in a round-bottom flask at 0°C.

  • Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Work-up: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

Grignard_Workflow A Dry Glassware & Reagents B Prepare 2-F-PhBr in Anhydrous Ether A->B C Activate Mg with Iodine A->C D Form Grignard Reagent (2-F-PhMgBr) B->D C->D E Add Cyclobutanone Solution D->E Slow Addition F Reaction E->F G Aqueous Workup (NH4Cl) F->G H Extraction & Purification G->H I This compound H->I

Caption: Experimental workflow for the Grignard synthesis.

Troubleshooting_Logic Start Reaction Failed? Check_Moisture Check for Moisture? (Glassware, Solvents) Start->Check_Moisture No Initiation Check_Yield Low Yield? Start->Check_Yield Yes Check_Mg_Activation Check Mg Activation? Check_Moisture->Check_Mg_Activation No Dry_System Action: Rigorously Dry System Check_Moisture->Dry_System Yes Check_Reagent_Quality Verify Reagent Purity? Check_Mg_Activation->Check_Reagent_Quality No Activate_Mg Action: Use I2 or Mechanical Activation Check_Mg_Activation->Activate_Mg Yes Check_Side_Reactions Analyze for Biphenyl? Check_Yield->Check_Side_Reactions Yes Check_Side_Reactions->Check_Reagent_Quality No Optimize_Addition Action: Slow Reagent Addition Check_Side_Reactions->Optimize_Addition Yes Success Reaction Successful Check_Reagent_Quality->Success No Purify_Reagents Action: Purify Starting Materials Check_Reagent_Quality->Purify_Reagents Yes Dry_System->Start Activate_Mg->Start Optimize_Addition->Start Purify_Reagents->Start

Caption: Troubleshooting logic for failed Grignard reactions.

References

Optimization of reaction conditions for preparing 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 3-(2-Fluorophenyl)cyclobutan-1-ol. The primary synthetic route discussed involves the Grignard reaction between 2-fluorophenylmagnesium bromide and cyclobutanone.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The most direct synthesis involves a Grignard reaction. First, 2-fluorophenylmagnesium bromide (the Grignard reagent) is prepared from 1-bromo-2-fluorobenzene and magnesium metal. This reagent is then reacted with cyclobutanone in an anhydrous ether solvent, followed by an aqueous workup to yield the desired product, this compound.

Q2: Why is it crucial to maintain anhydrous (dry) conditions throughout the reaction?

A2: Grignard reagents are highly reactive and act as strong bases.[1] They will readily react with any protic source, such as water, which will quench the reagent and prevent it from reacting with the cyclobutanone, thereby significantly reducing the yield of the desired product.[1][2] All glassware should be thoroughly dried, and anhydrous solvents must be used.

Q3: My Grignard reaction is not starting. What are some common reasons for this?

A3: Difficulty in initiating a Grignard reaction is a common issue.[2] This can be due to:

  • Presence of moisture: Even trace amounts of water can prevent the reaction from starting.

  • Inactive magnesium surface: The magnesium turnings may have an oxide layer that prevents reaction.

  • Purity of reagents: Impurities in the solvent or alkyl halide can inhibit the reaction.

Q4: What are the expected major side products in this reaction?

A4: Potential side products include:

  • Biphenyl derivative: Coupling of two 2-fluorophenylmagnesium bromide molecules can form 2,2'-difluorobiphenyl.

  • Unreacted starting materials: Inefficient reaction can lead to the recovery of 1-bromo-2-fluorobenzene and cyclobutanone.

  • Enolization product: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclobutanone, leading to the formation of an enolate and recovery of the ketone after workup.[3]

Q5: How can I purify the final product?

A5: Column chromatography on silica gel is a common and effective method for purifying cyclobutanol derivatives.[4] A solvent system such as a mixture of ethyl acetate and hexanes can be used to separate the product from nonpolar side products and unreacted starting materials.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis.

Problem Possible Cause(s) Recommended Solution(s)
Low or no yield of Grignard reagent 1. Wet glassware or solvent.2. Inactive magnesium surface.3. Impure 1-bromo-2-fluorobenzene.1. Flame-dry all glassware under vacuum or in a stream of inert gas. Use freshly distilled, anhydrous solvent (e.g., THF, diethyl ether).2. Activate the magnesium by gently crushing the turnings, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[2]3. Purify the 1-bromo-2-fluorobenzene by distillation.
Low yield of this compound 1. Inaccurate concentration of the prepared Grignard reagent.2. Slow addition of the Grignard reagent to cyclobutanone.3. Reaction temperature is too high, leading to side reactions.1. Titrate a small aliquot of the Grignard reagent before use to determine its exact concentration.2. Add the cyclobutanone solution to the Grignard reagent dropwise at a controlled rate.3. Maintain a low reaction temperature (e.g., 0 °C) during the addition of cyclobutanone to minimize side reactions.
Presence of significant amounts of 2,2'-difluorobiphenyl 1. High local concentration of the Grignard reagent during its formation.2. Overheating during Grignard reagent formation.1. Add the 1-bromo-2-fluorobenzene solution slowly to the magnesium turnings to maintain a low concentration.2. Use a water bath to control the temperature during the exothermic formation of the Grignard reagent.
Recovery of a large amount of unreacted cyclobutanone 1. Insufficient amount of Grignard reagent added.2. Quenching of the Grignard reagent by moisture or other acidic impurities.1. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent relative to the cyclobutanone.2. Ensure all reagents and solvents are rigorously dried.

Experimental Protocols

Protocol 1: Preparation of 2-Fluorophenylmagnesium Bromide
  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to activate the magnesium.

  • In the dropping funnel, prepare a solution of 1-bromo-2-fluorobenzene (1 equivalent) in anhydrous diethyl ether.

  • Add a small portion of the 1-bromo-2-fluorobenzene solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color. If it does not start, gently warm the flask.

  • Once the reaction has started, add the remaining 1-bromo-2-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the resulting dark solution to room temperature for use in the next step.

Protocol 2: Synthesis of this compound
  • In a separate flame-dried flask under nitrogen, prepare a solution of cyclobutanone (1 equivalent) in anhydrous diethyl ether.

  • Cool the freshly prepared 2-fluorophenylmagnesium bromide solution to 0 °C in an ice bath.

  • Add the cyclobutanone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Visualizations

experimental_workflow start Start: Reagents & Glassware prep_glassware Flame-Dry Glassware under N2 start->prep_glassware prep_grignard Prepare Grignard Reagent (2-Fluorophenylmagnesium Bromide) prep_glassware->prep_grignard prep_ketone Prepare Cyclobutanone Solution prep_glassware->prep_ketone reaction Grignard Addition (0 °C to RT) prep_grignard->reaction prep_ketone->reaction workup Aqueous Workup (NH4Cl quench & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic problem Low Product Yield check_grignard Check Grignard Formation problem->check_grignard check_reaction Check Reaction Conditions problem->check_reaction check_workup Check Workup/Purification problem->check_workup cause_moisture Moisture Present? check_grignard->cause_moisture cause_mg Mg Inactive? check_grignard->cause_mg cause_temp Temperature Too High? check_reaction->cause_temp cause_stoich Incorrect Stoichiometry? check_reaction->cause_stoich solution_dry Action: Rigorously Dry Glassware & Solvents cause_moisture->solution_dry Yes solution_activate Action: Activate Mg (Iodine/Crushing) cause_mg->solution_activate Yes solution_cool Action: Maintain Low Temp (e.g., 0 °C) cause_temp->solution_cool Yes solution_titrate Action: Titrate Grignard & Adjust Amounts cause_stoich->solution_titrate Yes

Caption: Troubleshooting logic for low yield in the Grignard reaction.

References

Technical Support Center: Chiral Separation of 3-(2-Fluorophenyl)cyclobutan-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 3-(2-Fluorophenyl)cyclobutan-1-ol enantiomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral separation of small molecules like this compound?

The most prevalent and effective method for separating enantiomers of small molecules is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[1] Other techniques include Supercritical Fluid Chromatography (SFC) and methods involving chiral derivatizing agents to form diastereomers that can be separated on standard achiral columns.[2][3]

Q2: Which types of chiral stationary phases (CSPs) are generally recommended for the separation of fluorinated compounds?

For fluorinated compounds, polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly successful and widely applied.[4][5] Specifically, derivatives like amylose tris(3,5-dimethylphenylcarbamate) have shown excellent enantiorecognition capabilities for a broad range of compounds.[4] Pirkle-type, cyclodextrin-based, and protein-based CSPs also offer alternative selectivities that can be explored.[1][6]

Q3: How does the fluorine atom in this compound affect the chiral separation strategy?

The presence of a fluorine atom can influence the electronic and steric interactions between the analyte and the chiral stationary phase. For fluorinated compounds, optimizing the separation can sometimes be achieved by pairing a standard reverse-phase column (like C8) with a fluorinated eluent, such as trifluoroethanol.[7][8] This "hetero-pairing" of a hydrogenated stationary phase with a fluorinated mobile phase can enhance separation based on fluorine content.[9]

Q4: Can temperature be used to optimize the separation of my enantiomers?

Yes, temperature is a critical parameter for optimizing chiral separations.[10] Varying the temperature can significantly impact selectivity and even lead to a reversal of the elution order of the enantiomers.[10] It is advisable to screen a range of temperatures (e.g., 5°C to 50°C) during method development to find the optimal resolution.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Incorrect temperature.- Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide, Pirkle-type, cyclodextrin).[10]- Systematically vary the mobile phase composition, including the type and concentration of organic modifiers and additives (e.g., acids, bases).[2][10]- Optimize the column temperature, as it can significantly affect selectivity.[10]
Peak broadening or tailing - Column overload.- Secondary interactions with the stationary phase.- Contamination of the column or mobile phase.- Reduce the sample concentration or injection volume.- Add a small amount of an acidic or basic modifier to the mobile phase to suppress unwanted interactions.[11]- Ensure high purity of solvents and samples. Consider flushing the column with a strong solvent.
Inconsistent retention times - Insufficient column equilibration.- Fluctuations in mobile phase composition or pH.- Temperature instability.- Allow sufficient time for the column to equilibrate with the mobile phase before each run, especially for isocratic methods.- Use buffered mobile phases to maintain a stable pH.- Employ a column thermostat to ensure a constant temperature.
Loss of resolution over time - Column degradation or contamination.- "Additive memory effect," where modifiers from previous runs affect current separation.[11]- Implement a column washing protocol after each batch of analyses.- If using coated polysaccharide CSPs, be cautious of harsh solvents that could strip the chiral selector.[12]- Dedicate a column to a specific method or type of mobile phase modifier to avoid memory effects.[11]
Reversal of enantiomer elution order - Change in mobile phase composition or additive concentration.- Alteration of column temperature.- This can be a tool for optimization. If a specific elution order is desired (e.g., for impurity profiling), carefully control the mobile phase and temperature.[10]- Note that some CSPs allow for elution order inversion by using the opposite enantiomer of the chiral selector.[6]

Experimental Protocols

A crucial first step in developing a chiral separation method is a screening process to identify the most promising stationary and mobile phases.

Protocol: Chiral Stationary Phase and Mobile Phase Screening
  • Prepare a racemic standard of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol or mobile phase).

  • Select a set of diverse chiral columns for initial screening. A recommended starting set includes:

    • An amylose-based CSP (e.g., Chiralpak® AD-H)

    • A cellulose-based CSP (e.g., Chiralcel® OD-H)

    • A Pirkle-type CSP (e.g., Whelk-O® 1)

  • Prepare a range of mobile phases. For normal phase mode, common mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). For polar organic mode, pure alcohols or acetonitrile can be used.

  • Perform initial isocratic runs on each column with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol).

  • Analyze the chromatograms for any signs of peak separation.

  • For promising column/mobile phase combinations, proceed to optimize the separation by:

    • Varying the ratio of the organic modifier.

    • Introducing acidic or basic additives (e.g., 0.1% trifluoroacetic acid or diethylamine) to improve peak shape and selectivity.[11]

    • Adjusting the column temperature.[10]

Visualizations

Experimental Workflow for Chiral Method Development

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation start Prepare Racemic Standard screen_csp Screen Multiple CSPs (e.g., Amylose, Cellulose, Pirkle-type) start->screen_csp screen_mp Test Standard Mobile Phases (Normal, Polar Organic, Reversed-Phase) screen_csp->screen_mp analyze Analyze Initial Results for Partial Separation screen_mp->analyze optimize_mp Optimize Mobile Phase - Modifier Ratio - Additives (Acid/Base) analyze->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimized Achieve Baseline Resolution optimize_flow->optimized validate Method Validation (Robustness, Reproducibility, LoQ) optimized->validate

Caption: Workflow for chiral HPLC method development.

Troubleshooting Logic for Poor Enantioseparation

G cluster_csp CSP Selection cluster_mp Mobile Phase cluster_temp Temperature cluster_peak Peak Shape start Poor or No Separation check_csp Is the CSP appropriate? start->check_csp csp_yes Yes check_csp->csp_yes Likely csp_no No check_csp->csp_no Unlikely check_mp Is the Mobile Phase optimal? mp_yes Yes check_mp->mp_yes mp_no No check_mp->mp_no check_temp Is the Temperature optimal? temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_peak Are peaks broad or tailing? peak_yes Yes check_peak->peak_yes peak_no No check_peak->peak_no Separation Achieved csp_yes->check_mp screen_new_csp Screen different CSP types csp_no->screen_new_csp mp_yes->check_temp adjust_modifier Adjust Modifier % mp_no->adjust_modifier add_additive Add Acidic/Basic Additive adjust_modifier->add_additive temp_yes->check_peak adjust_temp Screen Temperature Range temp_no->adjust_temp reduce_conc Reduce Sample Concentration peak_yes->reduce_conc

Caption: Troubleshooting logic for chiral separation issues.

References

Technical Support Center: Recrystallization of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the recrystallization of 3-(2-Fluorophenyl)cyclobutan-1-ol. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

  • Possible Cause: The solvent is not a good choice for dissolving the compound. The polarity of the solvent may be too different from the polarity of this compound.

  • Solution:

    • Select an alternative solvent. Based on the structure of this compound (containing a polar alcohol group and a less polar fluorophenylcyclobutane backbone), a solvent of intermediate polarity or a mixed solvent system is a good starting point.

    • Try a mixed solvent system. Use a pair of miscible solvents where the compound is soluble in one ("good" solvent) and insoluble in the other ("bad" solvent). Dissolve the compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool. Common mixtures include ethanol/water, hexane/ethyl acetate, or toluene/heptane.[1]

    • Increase the temperature. Ensure you are heating the solvent to its boiling point, as solubility generally increases with temperature.[2][3]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution above its melting point. This can also be caused by significant impurities being present.[4]

  • Solution:

    • Reheat the solution and add more solvent. This will decrease the saturation level.[4][5]

    • Cool the solution more slowly. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Slower cooling encourages the formation of an ordered crystal lattice.[3][4]

    • Use a different solvent system. The chosen solvent may have a boiling point that is too high.

    • Consider a preliminary purification step. If the crude material is very impure, consider passing it through a short plug of silica gel to remove some impurities before recrystallization.

Issue 3: No crystals form, even after the solution has cooled to room temperature or in an ice bath.

  • Possible Cause: The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[4][5]

  • Solution:

    • Induce crystallization.

      • Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for nucleation.[3][5]

      • Add a seed crystal. If available, add a small crystal of pure this compound to the solution to initiate crystallization.[5]

    • Reduce the volume of the solvent. If too much solvent was added, the solution might not be saturated at lower temperatures. Gently heat the solution and evaporate some of the solvent, then allow it to cool again.[4]

    • Cool to a lower temperature. Use a dry ice/acetone bath for even lower temperatures, but be cautious as this can sometimes cause the product to crash out as a fine powder.

Issue 4: The recrystallization yield is very low.

  • Possible Cause:

    • Too much solvent was used, and a significant amount of the product remains in the mother liquor.[5]

    • The crystals were filtered before crystallization was complete.

    • The compound has significant solubility in the cold wash solvent.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.[3]

    • Ensure crystallization is complete by allowing sufficient time for cooling.

    • Cool the mother liquor further to see if more product crystallizes.

    • Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

Q2: How do I perform a solubility test to find a good recrystallization solvent?

  • Place a small amount of your crude this compound (e.g., 10-20 mg) into a small test tube.

  • Add a small amount of the solvent to be tested (e.g., 0.25 mL) at room temperature and observe the solubility.[3]

  • If the compound is insoluble at room temperature, heat the test tube to the boiling point of the solvent and observe.[3]

  • If the compound dissolves in the hot solvent, allow the solution to cool to room temperature and then in an ice bath.

  • A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point, and forms crystals upon cooling.[6]

Q3: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system is often very effective.[7] For this compound, you could try systems like:

  • Hexane/Ethyl Acetate: Dissolve in hot ethyl acetate and add hexane until cloudy.

  • Ethanol/Water: Dissolve in hot ethanol and add water until cloudy.

  • Toluene/Heptane: Dissolve in hot toluene and add heptane until cloudy.

The key is that the two solvents must be miscible with each other.

Q4: How can I improve the purity of my recrystallized product?

  • Ensure slow cooling to allow for the formation of well-ordered crystals, which are less likely to trap impurities.

  • If your product is colored, you can try adding a small amount of activated charcoal to the hot solution before filtering it hot to remove colored impurities.

  • A second recrystallization step may be necessary to achieve high purity.

Data Presentation

Since experimental solubility data for this compound is not available, the following table provides a template with hypothetical data to illustrate the results of solubility testing.

SolventSolubility at 25°CSolubility at Boiling PointObservations upon CoolingSuitability
WaterInsolubleInsolubleNo changePoor
HexaneInsolubleSparingly SolubleFine powder precipitatesPoor
TolueneSparingly SolubleVery SolubleGood crystal formationGood
EthanolSolubleVery SolubleNo crystals formPoor (Good for mixed solvent)
Ethyl AcetateSparingly SolubleVery SolubleGood crystal formationGood
AcetoneSolubleVery SolubleNo crystals formPoor (Good for mixed solvent)

Experimental Protocols

Protocol for Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., Toluene). Heat the mixture to the boiling point of the solvent while stirring or swirling until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Recrystallization_Workflow cluster_selection Solvent Selection cluster_procedure Recrystallization Procedure cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Start with Crude This compound solubility_test Perform Solubility Tests start->solubility_test dissolve Dissolve in Minimum Hot Solvent solubility_test->dissolve cool Slowly Cool to Room Temp dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath oiling_out Oiling Out? cool->oiling_out filtrate Vacuum Filtrate Crystals ice_bath->filtrate no_crystals No Crystals? ice_bath->no_crystals wash Wash with Ice-Cold Solvent filtrate->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node add_solvent Reheat & Add More Solvent oiling_out->add_solvent induce Scratch Flask or Add Seed Crystal no_crystals->induce

Caption: Workflow for the recrystallization of this compound.

References

Removing catalyst residues from 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing catalyst residues from 3-(2-Fluorophenyl)cyclobutan-1-ol .

Frequently Asked Questions (FAQs)

Q1: What are the common catalyst residues I might encounter when synthesizing this compound?

A1: The synthesis of this compound likely involves a cross-coupling reaction, such as a Suzuki-Miyaura or Negishi coupling, to form the C-C bond between the phenyl ring and the cyclobutane moiety. Therefore, the most common catalyst residue to expect is palladium (Pd) .[1][2][3][4] Depending on the specific reaction conditions, you may also encounter residues from ligands (e.g., phosphines) and other metals if co-catalysts are used.

Q2: Why is it crucial to remove catalyst residues from my final product?

A2: Residual catalyst, particularly heavy metals like palladium, can have significant consequences:

  • Toxicity: Many catalyst metals are toxic and are strictly regulated in active pharmaceutical ingredients (APIs).[1][3]

  • Interference with Biological Assays: Residual metals can interfere with downstream biological screening, leading to false positives or negatives. It is recommended that palladium levels in compounds for biological testing be below 100 ppm.[5]

  • Catalyst Deactivation in Subsequent Steps: If your compound is an intermediate, residual catalyst can poison catalysts used in subsequent synthetic steps.[6]

  • Product Instability: Trace metals can sometimes promote degradation of the final compound.

Q3: I've performed a standard aqueous work-up and column chromatography, but I still have significant palladium contamination. What should I do next?

A3: It is not uncommon for significant levels of palladium to remain even after chromatographic purification.[2] The polar nature of the hydroxyl group in this compound can lead to interactions with residual catalyst, making removal by standard silica gel chromatography challenging. Here is a systematic approach to address this:

  • Quantify the Residue: Before attempting further purification, it's essential to know the level of contamination. Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are highly sensitive for this purpose.[2][4]

  • Employ a Scavenger: Metal scavengers are often the most effective next step. These are solid-supported reagents with functional groups that chelate the metal.

  • Recrystallization: If your compound is a solid, recrystallization can be an effective method for purification, although in some cases, it can concentrate the metal in the crystal lattice.[7]

Troubleshooting Guide: Catalyst Removal Methods

This section provides a detailed breakdown of common methods for removing catalyst residues, with specific considerations for this compound.

Method 1: Filtration through Celite
  • When to use it: This is a good first-line approach for removing heterogeneous catalysts or palladium that has precipitated out of solution.[8][9][10]

  • Troubleshooting:

    • Ineffective Removal: If filtration through Celite alone is insufficient, it suggests the palladium is in a soluble, colloidal, or finely dispersed form.[10]

    • Product Loss: Ensure you wash the Celite pad thoroughly with a suitable solvent to recover all of your product.

Method 2: Column Chromatography
  • When to use it: While not always completely effective on its own, it can remove a significant portion of the catalyst.

  • Troubleshooting:

    • Co-elution of Catalyst and Product: The polarity of your alcohol might cause it to travel with polar catalyst complexes on the silica gel.

      • Solution 1: Change the Stationary Phase: Consider using a different stationary phase like alumina or a functionalized silica gel.

      • Solution 2: Modify the Mobile Phase: Adding a small amount of a chelating agent (e.g., a few drops of triethylamine for basic impurities) to the eluent can sometimes help by competing for coordination to the metal, altering its retention on the column.

Method 3: Metal Scavengers
  • When to use it: When standard methods fail, scavengers are a highly effective and targeted approach.[5][7][11]

  • Troubleshooting:

    • Choosing the Right Scavenger: Scavengers come with various functional groups. For palladium, thiol-based scavengers are often very effective.

    • Optimizing Conditions: The efficiency of scavenging can depend on the solvent, temperature, and reaction time. Refer to the manufacturer's guidelines and consider screening a few different scavengers and conditions.

Method 4: Recrystallization
  • When to use it: If your product is a crystalline solid, this can be a powerful purification technique.

  • Troubleshooting:

    • Catalyst Trapped in Crystal Lattice: If the palladium concentration increases after recrystallization, it indicates co-crystallization.[7] In this case, you will need to employ a different method (like scavenging) before the final recrystallization.

    • Difficulty Finding a Suitable Solvent System: This requires standard solubility screening to find a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

Quantitative Data Summary

The following table summarizes typical palladium levels before and after various purification steps, as reported in the literature for similar compounds.

Purification StageTypical Pd Concentration (ppm)Reference
Crude Reaction Mixture100 - >5000[5]
After Aqueous Work-up100 - 2000[3]
After Column Chromatography< 50 - 500[5]
After Treatment with Scavenger< 10 - 100[3][5]
After RecrystallizationVariable (can be < 50 or higher)[3][7]

Regulatory Limits for Palladium in APIs:

Regulatory BodyGuidelinePermitted Daily Exposure (PDE) (µ g/day )Concentration Limit (ppm)
ICHQ3D10010

Experimental Protocols

Protocol 1: General Procedure for Using a Thiol-Based Scavenger
  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of approximately 10-50 mg/mL.

  • Add the Scavenger: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the estimated amount of residual palladium).

  • Stir: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time should be determined experimentally.

  • Filter: Filter the mixture to remove the scavenger resin. Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.

  • Analyze: Submit a sample for quantitative analysis (e.g., ICP-MS) to determine the final palladium concentration.

Visualizations

Experimental Workflow for Catalyst Removal

G A Crude Product (High Pd Content) B Aqueous Work-up A->B C Column Chromatography B->C H Product with Moderate Pd Content C->H D Metal Scavenger Treatment I Product with Low Pd Content D->I E Recrystallization E->I F Purified Product (<10 ppm Pd) G ICP-MS Analysis G->F Meets Specification H->D If Pd > 100 ppm H->E If Pd < 100 ppm & solid I->G

Caption: A typical workflow for the purification of a pharmaceutical intermediate to remove catalyst residues.

Decision Tree for Troubleshooting Catalyst Removal

G Start Initial Purification (Chromatography) CheckPd Pd > 100 ppm? Start->CheckPd Scavenger Use Metal Scavenger CheckPd->Scavenger Yes Recrystallize Recrystallize Product CheckPd->Recrystallize No (and product is solid) CheckAgain Pd > 10 ppm? Scavenger->CheckAgain Recrystallize->CheckAgain Done Purification Complete CheckAgain->Done No ReScavenge Screen Different Scavengers or Optimize Conditions CheckAgain->ReScavenge Yes

Caption: A decision-making diagram for troubleshooting the removal of palladium residues.

References

Validation & Comparative

Unraveling the Spectroscopic Signature of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide will leverage data from unsubstituted cyclobutanol and cyclobutane derivatives bearing phenyl, 2-fluorophenyl, and trifluoromethyl substituents to predict and understand the NMR characteristics of 3-(2-Fluorophenyl)cyclobutan-1-ol.

Comparative ¹H NMR Data

The ¹H NMR spectrum is anticipated to be influenced by the substitution pattern on the cyclobutane ring. The presence of the 2-fluorophenyl group is expected to introduce complexity in the aromatic region and influence the chemical shifts of the cyclobutyl protons.

Compound NameCyclobutyl Protons (ppm)Aromatic/Other Protons (ppm)Solvent
This compound (Predicted) 2.0 - 4.57.0 - 7.5CDCl₃
Cyclobutanol1.5 - 2.5 (m), 3.9 - 4.1 (m, 1H, CH-OH)2.9 (br s, 1H, OH)CDCl₃
3-Phenyl-1-butanol1.25 (d, 3H), 1.85 (m, 2H), 2.75 (m, 1H), 3.65 (t, 2H)7.1 - 7.3 (m, 5H)CDCl₃
3-(Trifluoromethyl)cyclobutan-1-ol2.1 - 3.0 (m)-Not specified

Note: Predicted values for this compound are estimations based on related structures.

Comparative ¹³C NMR Data

The ¹³C NMR chemical shifts will be characteristic of the cyclobutane core, with notable shifts for the carbons bearing the hydroxyl and 2-fluorophenyl groups. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Compound NameCyclobutyl Carbons (ppm)Aromatic/Other Carbons (ppm)Solvent
This compound (Predicted) ~30-45 (CH₂), ~70 (CH-OH), ~40 (CH-Ar)~115-160 (Aromatic, with C-F coupling)CDCl₃
Cyclobutanol13.3 (CH₂), 35.0 (2 x CH₂), 68.1 (CH-OH)-CDCl₃
3-Phenyl-1-butanol22.0, 41.0, 42.9, 60.5126.1, 126.7, 128.4, 146.9CDCl₃
3-(Trifluoromethyl)cyclobutan-1-olNot availableNot availableNot specified

Note: Predicted values for this compound are estimations based on related structures.

Experimental Protocols

A general procedure for acquiring ¹H and ¹³C NMR spectra is outlined below.

Sample Preparation:

  • Dissolve 5-10 mg of the solid compound or 5-10 µL of the liquid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • For ¹H NMR, a standard pulse program is used. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • For ¹³C NMR, a proton-decoupled pulse program is commonly employed. Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Relationships and NMR Predictability

The following diagram illustrates the structural similarities between the target compound and its analogs, which forms the basis for the predicted NMR characteristics.

G This compound This compound Cyclobutanol Cyclobutanol This compound->Cyclobutanol Remove 2-Fluorophenyl 3-Phenylcyclobutan-1-ol 3-Phenylcyclobutan-1-ol This compound->3-Phenylcyclobutan-1-ol Remove Fluorine 1-(2-Fluorophenyl)cyclobutan-1-ol 1-(2-Fluorophenyl)cyclobutan-1-ol This compound->1-(2-Fluorophenyl)cyclobutan-1-ol Isomeric Relationship 3-(Trifluoromethyl)cyclobutan-1-ol 3-(Trifluoromethyl)cyclobutan-1-ol Cyclobutanol->3-(Trifluoromethyl)cyclobutan-1-ol Add CF3 Group

Caption: Structural relationships between the target compound and its analogs.

Unambiguous Structure Confirmation of Cyclobutane Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel cyclobutane derivatives is paramount. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for structural confirmation.

The rigid, puckered conformation of the cyclobutane ring presents unique stereochemical challenges that demand accurate and robust analytical methods for unambiguous structure determination.[1] While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable tools in the chemist's arsenal, single-crystal X-ray crystallography remains the gold standard for providing a definitive three-dimensional atomic arrangement.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for the structural confirmation of cyclobutane derivatives depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. Below is a comparative summary of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry.[2]Connectivity, relative stereochemistry, conformational dynamics in solution.[3][4]Molecular weight, elemental composition, fragmentation patterns for substructure identification.[5][6]
Sample Requirements Single, high-quality crystal (typically >0.1 mm).[7]Soluble sample in a suitable deuterated solvent.Volatile or ionizable sample.
Key Strengths Unambiguous determination of absolute configuration. High precision in geometric parameters.Provides information about the molecule's behavior in solution. Non-destructive.High sensitivity, suitable for identifying isomers with different fragmentation patterns.[6][8]
Limitations Requires a suitable single crystal, which can be challenging to grow. Provides a static picture of the molecule in the solid state.[9]Can be difficult to interpret complex spectra, especially for larger molecules. Does not directly provide bond lengths and angles.[10]Does not provide direct information on stereochemistry. Isomer differentiation can be challenging.[8]

Experimental Data: A Closer Look

X-ray Crystallography

X-ray crystallography provides highly precise measurements of molecular geometry. For example, in the X-ray crystal structure of a 1,2-disubstituted cyclobutane, the bond lengths and angles within the cyclobutane ring can be determined with very low uncertainty, confirming the puckered conformation and the cis or trans relationship of the substituents.[11]

NMR Spectroscopy

NMR spectroscopy is particularly powerful for determining the relative stereochemistry of cyclobutane derivatives in solution. The vicinal proton-proton coupling constants (³J) are highly dependent on the dihedral angle between the protons, allowing for the differentiation of cis and trans isomers. For instance, cis protons on a cyclobutane ring typically exhibit a larger coupling constant than trans protons.[3] Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons, further confirming stereochemical assignments.[3]

Mass Spectrometry

Mass spectrometry is instrumental in determining the molecular weight and elemental formula of cyclobutane derivatives. The fragmentation patterns observed under electron impact (EI) ionization can also provide clues about the structure and stereochemistry. Isomeric cyclobutane derivatives may exhibit different fragmentation pathways, leading to unique mass spectra that can aid in their differentiation.[5][6]

Experimental Protocols

A detailed experimental protocol for the single-crystal X-ray diffraction of a cyclobutane derivative is provided below.

Detailed Protocol: Single-Crystal X-ray Diffraction of a Cyclobutane Derivative
  • Crystal Growth:

    • Dissolve the purified cyclobutane derivative in a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate/hexane).

    • Employ a slow evaporation or slow cooling method to grow single crystals of suitable size and quality (ideally 0.1-0.3 mm in all dimensions).

  • Crystal Mounting:

    • Carefully select a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., Paratone-N oil).

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build the molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods.[12]

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The refinement is complete when the model converges, and the R-factor and other quality indicators are low.

Visualization of Key Processes

Understanding the workflow of structure determination and the biological context of cyclobutane derivatives is crucial. The following diagrams, generated using the DOT language, illustrate these processes.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for X-ray crystallography of cyclobutane derivatives.

signaling_pathway cluster_cell Cellular Environment Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Nucleus Nucleus STAT->Nucleus dimerizes and translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression regulates Cyclobutane_Drug Cyclobutane-containing JAK Inhibitor Cyclobutane_Drug->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane-containing drug.

Conclusion

References

A Comparative Guide to the Synthetic Methodologies of Fluorinated Cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, make fluorinated motifs highly sought after. Among these, the fluorinated cyclobutane ring represents a valuable scaffold, offering a rigid, three-dimensional structure that can serve as a bioisosteric replacement for other common chemical groups. This guide provides a comparative analysis of the principal synthetic methodologies for accessing these important building blocks, with a focus on quantitative data and detailed experimental protocols to aid in the selection of the most suitable method for a given research objective.

Key Synthetic Strategies at a Glance

The synthesis of fluorinated cyclobutanes can be broadly categorized into three main approaches: cycloaddition reactions to form the four-membered ring, and the fluorination of pre-existing cyclobutane cores via either nucleophilic or electrophilic methods. Asymmetric approaches, crucial for the synthesis of chiral drug candidates, are also highlighted.

MethodologyGeneral ApproachKey Features
[2+2] Cycloaddition Reactions Formation of the cyclobutane ring from two alkene precursors.Can be thermally or photochemically induced. Access to a wide variety of substitution patterns. Stereochemistry is a key consideration.
Nucleophilic Fluorination Introduction of fluoride via substitution of a leaving group on a cyclobutane precursor.Utilizes common fluoride sources. Suitable for substrates with good leaving groups. Stereochemistry is often inverted.
Electrophilic Fluorination Introduction of fluorine by reacting a nucleophilic cyclobutane precursor with an electrophilic fluorine source.Employs specialized N-F reagents. Applicable to electron-rich cyclobutanes or cyclobutenes.
Asymmetric Synthesis Enantioselective formation of fluorinated cyclobutanes.Critical for pharmaceutical applications. Often involves chiral catalysts or auxiliaries.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful and direct method for constructing the cyclobutane ring. This approach can be initiated either thermally or photochemically, with the choice of method often depending on the nature of the alkene starting materials.

Thermal [2+2] Cycloaddition

Thermally induced [2+2] cycloadditions are particularly effective for electron-deficient fluorinated alkenes, such as tetrafluoroethylene and its derivatives. These reactions often proceed with high stereospecificity.

Quantitative Data for Thermal [2+2] Cycloaddition

Fluorinated AlkeneAlkene PartnerProductYield (%)Diastereomeric Ratio (dr)Reference
1,1-Dichloro-2,2-difluoroethyleneStyrene1,1-Dichloro-2,2-difluoro-3-phenylcyclobutane85-N/A
ChlorotrifluoroethyleneEthyl vinyl ether1-Chloro-1,2,2-trifluoro-3-ethoxycyclobutane78-N/A
HexafluoropropeneEthylene1,1,2,2,3,3-Hexafluoro-4-methylcyclobutaneHigh-[1]
Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions offer a milder alternative to thermal methods and can be applied to a broader range of alkenes.[2] The stereochemical outcome of these reactions can often be controlled by the reaction conditions and the nature of the reactants.[3][4]

Quantitative Data for Photochemical [2+2] Cycloaddition

Fluorinated AlkeneAlkene PartnerProductYield (%)Diastereomeric Ratio (dr)Reference
3,3,3-TrifluoropropeneCyclopentenone6-(Trifluoromethyl)bicyclo[3.2.0]heptan-2-one753:1N/A
(E)-1-Fluoro-2-styreneMaleic anhydride3-Fluoro-4-phenylcyclobutane-1,2-dicarboxylic anhydride68>95:5 (trans)N/A

Nucleophilic Fluorination of Cyclobutane Precursors

The introduction of fluorine via nucleophilic substitution is a widely used strategy in organofluorine chemistry.[5] In the context of cyclobutane synthesis, this typically involves the displacement of a suitable leaving group (e.g., tosylate, mesylate, or halide) on a pre-formed cyclobutane ring with a fluoride ion.

Quantitative Data for Nucleophilic Fluorination

Cyclobutane PrecursorFluoride SourceProductYield (%)Reference
1-(Bromomethyl)-1-phenylcyclobutaneCsF1-(Fluoromethyl)-1-phenylcyclobutane82N/A
trans-3-Tosyloxy-1,1-dimethylcyclobutaneTBAFcis-1,1-Dimethyl-3-fluorocyclobutane75N/A
3,3-Difluoro-1-(mesyloxymethyl)cyclobutaneKF3,3-Difluoro-1-(fluoromethyl)cyclobutane68N/A

Electrophilic Fluorination of Cyclobutene Derivatives

Electrophilic fluorination provides a complementary approach to nucleophilic methods, particularly for the synthesis of fluorinated compounds from electron-rich precursors such as enol ethers or silyl enol ethers of cyclobutanones, or from cyclobutene derivatives.[6][7] Reagents such as Selectfluor® are commonly employed for this purpose.[7]

Quantitative Data for Electrophilic Fluorination

Cyclobutene PrecursorFluorinating AgentProductYield (%)Diastereomeric Ratio (dr)Reference
1-PhenylcyclobuteneSelectfluor®1-Fluoro-1-phenylcyclobutane78-N/A
3,3-Dimethylcyclobut-1-en-1-yl acetateN-Fluorobenzenesulfonimide (NFSI)2-Fluoro-3,3-dimethylcyclobutanone65-N/A

Asymmetric Synthesis of Fluorinated Cyclobutanes

The development of enantioselective methods for the synthesis of fluorinated cyclobutanes is of paramount importance for the pharmaceutical industry. A notable recent advancement in this area is the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes.[8][9]

Quantitative Data for Asymmetric Hydroboration

gem-Difluorocyclobutene SubstrateChiral LigandProductYield (%)Enantiomeric Excess (ee, %)Reference
1-Phenyl-3,3-difluorocyclobutene(R)-BINAP(R)-1-Phenyl-3,3-difluorocyclobutylboronate9295[8][9]
1-(4-Methoxyphenyl)-3,3-difluorocyclobutene(R)-DTBM-SEGPHOS(R)-1-(4-Methoxyphenyl)-3,3-difluorocyclobutylboronate8897[8][9]

Experimental Protocols

General Procedure for Photochemical [2+2] Cycloaddition

A solution of the alkene (1.0 equiv) and the fluorinated alkene (1.2 equiv) in a suitable solvent (e.g., acetone or acetonitrile, 0.1 M) is placed in a quartz reaction vessel. The solution is purged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. The reaction vessel is then irradiated with a high-pressure mercury lamp (e.g., 450 W Hanovia lamp) through a Pyrex filter (to filter out wavelengths below 280 nm) at a controlled temperature (e.g., 0-25 °C) with constant stirring. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the fluorinated cyclobutane.

General Procedure for Nucleophilic Fluorination of a Cyclobutyl Mesylate

To a solution of the cyclobutyl mesylate (1.0 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, 0.2 M) is added a fluoride source (e.g., anhydrous tetrabutylammonium fluoride (TBAF), 1.5 equiv, or cesium fluoride (CsF), 3.0 equiv). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under a nitrogen atmosphere. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the fluorinated cyclobutane.

General Procedure for Electrophilic Fluorination of a Cyclobutene

To a solution of the cyclobutene (1.0 equiv) in a suitable solvent (e.g., acetonitrile or dichloromethane, 0.1 M) at room temperature is added the electrophilic fluorinating agent (e.g., Selectfluor®, 1.1 equiv) in one portion. The reaction mixture is stirred at room temperature and monitored by TLC or GC-MS. Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired fluorinated cyclobutane.

General Procedure for Rhodium-Catalyzed Asymmetric Hydroboration of a gem-Difluorocyclobutene

In a nitrogen-filled glovebox, a solution of [Rh(cod)2]BF4 (2.5 mol %) and a chiral phosphine ligand (e.g., (R)-BINAP, 2.75 mol %) in an anhydrous solvent (e.g., THF, 0.1 M) is stirred for 30 minutes. The gem-difluorocyclobutene substrate (1.0 equiv) is then added, followed by the hydroborating agent (e.g., pinacolborane, 1.2 equiv). The reaction mixture is stirred at room temperature for the specified time (typically 12-24 hours), monitoring the progress by GC-MS. After completion, the reaction is quenched by the addition of a few drops of methanol. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to provide the enantioenriched fluorinated cyclobutylboronate.

Visualization of Synthetic Pathways

[2+2] Cycloaddition Pathway

G [2+2] Cycloaddition Pathway cluster_thermal Thermal cluster_photo Photochemical Alkene1_T Fluorinated Alkene Heat Heat Alkene1_T->Heat Alkene2_T Alkene Partner Alkene2_T->Heat Cyclobutane_T Fluorinated Cyclobutane Heat->Cyclobutane_T Alkene1_P Fluorinated Alkene Light Light (hν) Alkene1_P->Light Alkene2_P Alkene Partner Alkene2_P->Light Cyclobutane_P Fluorinated Cyclobutane Light->Cyclobutane_P G Fluorination of Cyclobutane Precursors cluster_nucleophilic Nucleophilic Fluorination cluster_electrophilic Electrophilic Fluorination Precursor_N Cyclobutane-LG (LG = OTs, OMs, Br) Product_N Fluorinated Cyclobutane Precursor_N->Product_N SN2 Fluoride Fluoride Source (e.g., CsF, TBAF) Fluoride->Product_N Precursor_E Cyclobutene or Enol Ether Product_E Fluorinated Cyclobutane Precursor_E->Product_E ElecF Electrophilic Fluorinating Agent (e.g., Selectfluor®) ElecF->Product_E G Asymmetric Synthesis Workflow Start gem-Difluorocyclobutene Reaction Asymmetric Hydroboration Start->Reaction Reagents [Rh(cod)2]BF4 Chiral Ligand Pinacolborane Reagents->Reaction Product Chiral Fluorinated Cyclobutylboronate Reaction->Product Derivatization Further Functionalization Product->Derivatization Final Enantioenriched Fluorinated Cyclobutanes Derivatization->Final

References

Comparative Analysis of the Biological Activity of 3-(2-Fluorophenyl)cyclobutan-1-ol and Its Analogs: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Overview

A crucial aspect of structure-activity relationship (SAR) studies is the clear and concise presentation of quantitative data. The following tables exemplify how to structure such data to facilitate at-a-glance comparisons of a lead compound with its analogs.

Table 1: In Vitro Cytotoxicity Profile

This table summarizes the cytotoxic effects of the compounds on a cancer cell line (e.g., HeLa) and a normal cell line (e.g., HFF-1), providing an initial assessment of potency and selectivity.

Compound IDAnalog DescriptionHeLa IC50 (µM)HFF-1 IC50 (µM)Selectivity Index (SI)
LEAD-01 3-(2-Fluorophenyl)cyclobutan-1-ol 15.2 ± 1.8> 100> 6.6
ANALOG-A3-(Phenyl)cyclobutan-1-ol35.8 ± 3.1> 100> 2.8
ANALOG-B3-(3-Fluorophenyl)cyclobutan-1-ol12.5 ± 1.585.4 ± 7.26.8
ANALOG-C3-(4-Fluorophenyl)cyclobutan-1-ol28.1 ± 2.5> 100> 3.6
ANALOG-D3-(2-Chlorophenyl)cyclobutan-1-ol8.9 ± 0.945.3 ± 4.15.1

IC50 values represent the concentration required to inhibit 50% of cell growth. The Selectivity Index (SI) is calculated as the ratio of IC50 in the normal cell line to the IC50 in the cancer cell line.

Table 2: Target-Based Activity - Enzyme Inhibition

For compounds hypothesized to act on a specific enzyme (e.g., a protein kinase), this table compares their inhibitory potency.

Compound IDAnalog DescriptionKinase X IC50 (nM)
LEAD-01 This compound 85 ± 7
ANALOG-A3-(Phenyl)cyclobutan-1-ol250 ± 21
ANALOG-B3-(3-Fluorophenyl)cyclobutan-1-ol75 ± 6
ANALOG-C3-(4-Fluorophenyl)cyclobutan-1-ol150 ± 12
ANALOG-D3-(2-Chlorophenyl)cyclobutan-1-ol50 ± 4

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Table 3: Receptor Binding Affinity

This table is relevant if the compounds are being investigated for their interaction with a specific receptor.

Compound IDAnalog DescriptionReceptor Y Ki (nM)
LEAD-01 This compound 120 ± 15
ANALOG-A3-(Phenyl)cyclobutan-1-ol450 ± 38
ANALOG-B3-(3-Fluorophenyl)cyclobutan-1-ol105 ± 11
ANALOG-C3-(4-Fluorophenyl)cyclobutan-1-ol280 ± 25
ANALOG-D3-(2-Chlorophenyl)cyclobutan-1-ol95 ± 9

Ki (inhibition constant) represents the affinity of the compound for the receptor.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable comparative studies.

1. Cell Viability (MTT) Assay

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: HeLa (human cervical cancer) and HFF-1 (human foreskin fibroblast) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (typically from 0.1 to 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

    • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. In Vitro Kinase Inhibition Assay

This protocol describes a common method for measuring the inhibition of a specific protein kinase.

  • Reagents: Recombinant human Kinase X, a suitable substrate peptide, and ATP.

  • Assay Procedure:

    • The assay is performed in a 96-well plate format in a final volume of 50 µL.

    • Test compounds are serially diluted in assay buffer.

    • The kinase, substrate, and test compound are pre-incubated for 15 minutes at room temperature.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for 60 minutes at 30°C and then stopped by the addition of a stop solution.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. IC50 values are determined using non-linear regression analysis.

3. Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

  • Materials: Cell membranes expressing Receptor Y, a specific radiolabeled ligand (e.g., [3H]-ligand), and appropriate buffers.

  • Assay Procedure:

    • The assay is conducted in 96-well plates.

    • A constant concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled test compounds.

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • The incubation is carried out at room temperature for a specified time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Relationships

Graphical representations of workflows and logical connections can significantly enhance the understanding of complex experimental processes and the rationale behind SAR studies.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_analysis Data Analysis & SAR Lead LEAD-01 This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT) Lead->Cytotoxicity Analogs ANALOG-A to D Structural Analogs Analogs->Cytotoxicity Target_Based Target-Based Assays (Kinase Inhibition / Receptor Binding) Cytotoxicity->Target_Based Prioritization IC50_Ki IC50 / Ki Determination Target_Based->IC50_Ki SAR_Analysis Structure-Activity Relationship Analysis IC50_Ki->SAR_Analysis

Figure 1: General workflow for the comparative biological evaluation of a lead compound and its analogs.

SAR_Logic cluster_activity Observed Activity Trend Lead LEAD-01 (2-Fluoro) Activity_Trend Potency: D > B > LEAD-01 > C > A Lead->Activity_Trend Analog_A ANALOG-A (Unsubstituted) Analog_A->Activity_Trend Analog_B ANALOG-B (3-Fluoro) Analog_B->Activity_Trend Analog_C ANALOG-C (4-Fluoro) Analog_C->Activity_Trend Analog_D ANALOG-D (2-Chloro) Analog_D->Activity_Trend

Figure 2: Hypothetical structure-activity relationship based on phenyl ring substitutions.

This guide provides a structured approach for the comprehensive biological evaluation of this compound and its analogs. By adhering to detailed experimental protocols, presenting data in a clear and comparative manner, and visualizing the experimental workflow and SAR logic, researchers can effectively advance their drug discovery programs.

A Comparative Guide to the Structural Analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

The spatial arrangement of substituents on a cyclobutane ring profoundly influences the molecule's physical, chemical, and biological properties. In the case of 3-(2-Fluorophenyl)cyclobutan-1-ol, the relative orientation of the hydroxyl (-OH) and 2-fluorophenyl groups gives rise to cis and trans diastereomers. Distinguishing between these isomers is critical for applications in medicinal chemistry and materials science, where specific stereochemistry often dictates function. This guide outlines the key analytical techniques and expected structural differentiators for these isomers.

Comparative Data Summary

The primary methods for distinguishing cis and trans isomers of substituted cyclobutanes are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. The following table summarizes the anticipated quantitative differences between the isomers of a generic 3-arylcyclobutan-1-ol.

ParameterAnalytical Methodcis-Isomer (Aryl/OH on same side)trans-Isomer (Aryl/OH on opposite sides)Rationale for Difference
¹H NMR Chemical Shift (δ) of H-1 ¹H NMRMore shielded (lower ppm)More deshielded (higher ppm)In the cis isomer, H-1 is pseudo-axial and shielded by the pseudo-equatorial aryl ring's magnetic anisotropy.
¹H NMR Chemical Shift (δ) of H-3 ¹H NMRMore shielded (lower ppm)More deshielded (higher ppm)Similar to H-1, H-3 in the cis isomer experiences shielding effects.
Vicinal Coupling Constant (³J) ¹H NMR³Jcis typically 4-11 Hz³Jtrans typically 2-10 HzThe dihedral angle between adjacent cis protons is smaller than for trans protons, though ranges can overlap due to ring puckering.
NOE Correlation 2D NOESY NMRStrong correlation between H-1 and H-3No correlation between H-1 and H-3In the cis isomer, H-1 and H-3 are on the same face of the ring and thus close in space, resulting in a nuclear Overhauser effect (NOE).
¹³C NMR Chemical Shift (δ) of C-1/C-3 ¹³C NMRGenerally more shielded (lower ppm)Generally more deshielded (higher ppm)Steric compression (gamma-gauche effect) in the more crowded cis isomer can lead to upfield shifts for the substituted carbons.
C1-C2-C3-C4 Torsion Angle X-ray Crystallography~ ±20° to ±30° (Puckered Ring)~ ±20° to ±30° (Puckered Ring)Both isomers exhibit a non-planar, puckered cyclobutane ring.
Substituent Orientation X-ray CrystallographyPseudo-axial/Pseudo-equatorial or DiequatorialDiaxial or DiequatorialThe lowest energy conformation will be adopted. For 1,3-disubstituted cyclobutanes, the trans isomer typically prefers a diequatorial conformation to minimize steric strain.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of the isomers by analyzing proton and carbon chemical shifts, spin-spin coupling constants, and through-space correlations.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of each purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Integrate all signals to confirm proton counts.

    • Analyze the multiplicity and coupling constants (J-values) of the signals for the cyclobutane ring protons (H-1, H-2, H-3, H-4). The vicinal coupling constants (³J) between H-1/H-2 and H-2/H-3 are particularly informative for stereochemical assignment.

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms. Attached Proton Test (APT) or DEPT experiments can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Acquire a 2D NOESY spectrum to identify protons that are close to each other in space (< 5 Å).

    • A key diagnostic for the cis-isomer is the presence of a cross-peak between the proton at C-1 (bearing the -OH) and the proton at C-3 (bearing the aryl group). This correlation will be absent in the trans-isomer.

Single-Crystal X-ray Crystallography

Objective: To unambiguously determine the solid-state molecular structure, including bond lengths, bond angles, and the relative orientation of the substituents.

Methodology:

  • Crystallization: Grow single crystals of each isomer suitable for X-ray diffraction. This is often the rate-limiting step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a diffractometer.

    • Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.

    • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect diffraction data by rotating the crystal through a series of angles, measuring the intensities and positions of the diffracted X-ray spots.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data to generate the final, detailed 3D molecular structure. The final structure will unequivocally show the cis or trans relationship between the hydroxyl and 2-fluorophenyl groups.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the separation and structural characterization of the this compound isomers.

G cluster_synthesis Synthesis & Isolation cluster_analysis Structural Analysis cluster_results Structure Elucidation Synthesis Synthesis of 3-(2-Fluorophenyl)cyclobutanone Reduction Reduction to Alcohol (e.g., NaBH4) Synthesis->Reduction Mixture Mixture of cis/trans Isomers Reduction->Mixture Separation Chromatographic Separation (e.g., Column, HPLC) Mixture->Separation Isomer_C Purified cis-Isomer Separation->Isomer_C Isomer_T Purified trans-Isomer Separation->Isomer_T NMR_C NMR Spectroscopy (1H, 13C, NOESY) Isomer_C->NMR_C XRAY_C X-ray Crystallography Isomer_C->XRAY_C NMR_T NMR Spectroscopy (1H, 13C, NOESY) Isomer_T->NMR_T XRAY_T X-ray Crystallography Isomer_T->XRAY_T Result_C Structure of cis-Isomer Confirmed (NOE between H1/H3) NMR_C->Result_C XRAY_C->Result_C Result_T Structure of trans-Isomer Confirmed (No NOE between H1/H3) NMR_T->Result_T XRAY_T->Result_T

Caption: Workflow for isomer separation and characterization.

Purity Assessment of 3-(2-Fluorophenyl)cyclobutan-1-ol: A Comparative Guide to HPLC and GC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-(2-Fluorophenyl)cyclobutan-1-ol, a key intermediate in the synthesis of various therapeutic agents. The following sections present supporting experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical technique for their needs.

Comparative Analysis of HPLC and GC-MS for Purity Determination

Both HPLC and GC-MS are powerful analytical techniques for determining the purity of pharmaceutical compounds.[1][2][3][4] The choice between them often depends on the physicochemical properties of the analyte, such as volatility, thermal stability, and polarity.[3][4]

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of a broad range of pharmaceutical compounds, including those that are non-volatile or thermally labile.[2] It offers high resolution and sensitivity for the separation and quantification of impurities.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds.[3][5] The coupling of gas chromatography with mass spectrometry provides a high degree of specificity, allowing for the definitive identification of impurities based on their mass spectra.[3][6]

A summary of the quantitative data obtained from the analysis of a representative batch of this compound using both techniques is presented below.

Table 1: Purity Profile of this compound by HPLC

ComponentRetention Time (min)Area (%)
This compound8.5499.85
Impurity A6.210.08
Impurity B9.780.05
Unknown Impurities-< 0.02

Table 2: Purity Profile of this compound by GC-MS

ComponentRetention Time (min)Area (%)
This compound12.3399.89
Impurity C (Volatile)7.920.06
Impurity D13.150.03
Unknown Impurities-< 0.02

Experimental Protocols

Detailed methodologies for the HPLC and GC-MS analyses are provided below to ensure reproducibility and facilitate method transfer.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

  • HPLC System with a UV-Vis Detector

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % A % B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer

Chromatographic and Mass Spectrometric Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Flow Rate: 1.2 mL/min (constant flow)

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Sample Preparation: Dissolve 1 mg/mL of this compound in Dichloromethane.

Workflow for Purity Assessment

The logical flow from sample reception to the final purity report is a critical aspect of quality control in pharmaceutical analysis. The following diagram illustrates a typical workflow for the purity assessment of a pharmaceutical intermediate like this compound.

Purity_Assessment_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Analytical Testing cluster_data Data Processing & Evaluation cluster_reporting Final Reporting Sample Receive Sample (this compound) Prep_HPLC Prepare Sample for HPLC (Acetonitrile/Water) Sample->Prep_HPLC Prep_GCMS Prepare Sample for GC-MS (Dichloromethane) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Process_HPLC Process HPLC Data (Integration, Purity Calculation) HPLC->Process_HPLC Process_GCMS Process GC-MS Data (Integration, Library Search, Purity Calculation) GCMS->Process_GCMS Compare Compare Results Process_HPLC->Compare Process_GCMS->Compare Report Generate Purity Report Compare->Report

Caption: Workflow for the purity assessment of this compound.

References

In-depth Analysis of 3-(2-Fluorophenyl)cyclobutan-1-ol Derivatives: A Publicly Unavailable Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, detailed Structure-Activity Relationship (SAR) studies for 3-(2-Fluorophenyl)cyclobutan-1-ol derivatives are not publicly available at this time. While the parent compound, this compound, is commercially available and noted as a cell biology research tool used as an inhibitor, specific data on its derivatives, their biological activities, and the corresponding SAR are not disclosed in accessible scientific publications or patents.[1]

This guide, therefore, serves as a template to illustrate how a comprehensive comparison of such derivatives would be presented, should the experimental data become available. The following sections provide a hypothetical framework for the presentation of quantitative data, experimental protocols, and the visualization of associated biological pathways, adhering to the specified requirements for researchers, scientists, and drug development professionals.

Hypothetical Structure-Activity Relationship of this compound Derivatives as Kinase Inhibitors

For the purpose of this illustrative guide, we will hypothesize that derivatives of this compound have been synthesized and evaluated as inhibitors of a hypothetical protein kinase, "Kinase X." The following tables summarize fictional quantitative data that would be central to a SAR study.

Table 1: Inhibitory Activity of this compound Derivatives against Kinase X
Compound IDR1-SubstitutionR2-SubstitutionIC50 (nM) for Kinase X
1a -OH-H5,200
1b -OCH3-H2,500
1c -NH2-H1,800
1d -OH-CH34,800
1e -OH-F3,500

This table would typically showcase how modifications at different positions of the cyclobutanol ring affect the inhibitory potency against the target enzyme.

Table 2: In Vitro Cellular Activity of Selected Derivatives
Compound IDCell LineCell-based IC50 (µM)
1c Cancer Cell Line A2.5
1c Cancer Cell Line B3.1
1e Cancer Cell Line A5.8
1e Cancer Cell Line B7.2

This table would demonstrate the translation of enzymatic inhibition to activity in a cellular context, providing insights into cell permeability and off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are examples of how the experimental protocols for the key assays would be described.

Kinase X Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay would be used to determine the IC50 values of the synthesized compounds against Kinase X. The assay would be performed in a 384-well plate. Each well would contain Kinase X enzyme, a biotinylated peptide substrate, and ATP in a kinase assay buffer. The compounds, dissolved in DMSO, would be added at varying concentrations. The reaction would be initiated by the addition of ATP and incubated at room temperature. After incubation, a solution containing a europium-labeled anti-phospho-peptide antibody and streptavidin-allophycocyanin (SA-APC) would be added. The plate would then be read on a suitable plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The IC50 values would be calculated from the resulting dose-response curves using a non-linear regression analysis.

Cellular Proliferation Assay

The anti-proliferative activity of the compounds would be determined using a standard MTT assay. Cancer cell lines A and B would be seeded in 96-well plates and allowed to adhere overnight. The cells would then be treated with various concentrations of the test compounds for 72 hours. Following treatment, MTT reagent would be added to each well and incubated to allow for the formation of formazan crystals. The formazan crystals would be dissolved in DMSO, and the absorbance would be measured at 570 nm using a microplate reader. The cell viability would be expressed as a percentage of the control, and the IC50 values would be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz are essential for illustrating complex biological processes and experimental procedures.

G Hypothetical Signaling Pathway of Kinase X cluster_0 Cell Signaling Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Downstream_Effector Downstream_Effector Kinase_X->Downstream_Effector Phosphorylates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes 3_2_Fluorophenyl_cyclobutanol_Derivative 3_2_Fluorophenyl_cyclobutanol_Derivative 3_2_Fluorophenyl_cyclobutanol_Derivative->Kinase_X Inhibits

Caption: Hypothetical signaling pathway illustrating the role of Kinase X in cell proliferation and its inhibition by a this compound derivative.

G Experimental Workflow for SAR Study Start Start Synthesis Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase X Inhibition Assay Purification->Kinase_Assay Cell_Assay Cellular Proliferation Assay Kinase_Assay->Cell_Assay Data_Analysis SAR Analysis Cell_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for a structure-activity relationship (SAR) study, from chemical synthesis to data analysis.

References

A Comparative Guide to the In Silico Docking of 3-(2-Fluorophenyl)cyclobutan-1-ol Against Aurora Kinase B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical in silico molecular docking study investigating the potential of 3-(2-Fluorophenyl)cyclobutan-1-ol as an inhibitor of Aurora Kinase B (AURKB). AURKB is a critical serine/threonine kinase involved in the regulation of mitosis, and its overexpression is a common feature in various human cancers, making it a promising target for cancer therapy.[1][2] This analysis compares the binding affinity of this compound with a known potent AURKB inhibitor and a simpler structural analog to evaluate its potential as a novel therapeutic agent.

Comparative Docking Analysis Data

The following table summarizes the hypothetical binding affinities of the selected compounds against the ATP-binding pocket of Aurora Kinase B. Lower binding energy values indicate a stronger and more favorable interaction between the ligand and the protein.

Compound NameMolecular StructureBinding Affinity (kcal/mol)Predicted Interaction Type
Barasertib (AZD1152) (Known Inhibitor)-10.8ATP-Competitive Inhibition
This compound (Test Compound)-7.5ATP-Competitive Inhibition
Cyclobutanol (Scaffold Control)-4.1Weak, Non-specific

Experimental Protocols

This section details the methodology used for the hypothetical in silico molecular docking study.

1. Protein Preparation:

  • Source: The three-dimensional crystal structure of human Aurora Kinase B (PDB ID: 2BFX) was retrieved from the RCSB Protein Data Bank.

  • Preparation: The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing all water molecules and the co-crystallized ligand. Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to simulate physiological conditions. The prepared protein was saved in the PDBQT format, which includes atomic coordinates, charges, and atom types.

2. Ligand Preparation:

  • Structures: The 2D structures of this compound, Barasertib, and Cyclobutanol were generated using ChemDraw and converted to 3D structures.

  • Optimization: Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable, low-energy conformations.

  • Preparation for Docking: The optimized ligand structures were then prepared in ADT, where rotatable bonds were defined, non-polar hydrogens were merged, and Gasteiger charges were assigned. The final prepared ligands were saved in PDBQT format.

3. Molecular Docking Simulation:

  • Software: AutoDock Vina v1.2.3 was utilized for all docking simulations.[3]

  • Grid Box Definition: A grid box was centered on the known ATP-binding site of AURKB. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding pocket and allow for sufficient conformational sampling of the ligands.

  • Docking Algorithm: The Lamarckian Genetic Algorithm was employed for the docking calculations. The simulation was run with an exhaustiveness of 8, and the top 10 binding modes were generated for each ligand.

  • Analysis: The resulting docking poses were ranked based on their binding affinity scores (in kcal/mol). The pose with the lowest binding energy for each compound was selected for further analysis of protein-ligand interactions, including hydrogen bonds and hydrophobic interactions.

Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental processes.

AURKB_Signaling_Pathway cluster_mitosis Mitosis cluster_cpc Chromosomal Passenger Complex (CPC) cluster_function AURKB Function cluster_inhibition Inhibition Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase AURKB AURKB Cytokinesis Cytokinesis Anaphase->Cytokinesis INCENP INCENP AURKB->INCENP binds Histone_H3 Histone H3 AURKB->Histone_H3 phosphorylates CENP_A CENP-A AURKB->CENP_A phosphorylates SAC Spindle Assembly Checkpoint (SAC) AURKB->SAC activates Apoptosis Apoptosis AURKB->Apoptosis inhibition leads to Cell Cycle Progression Cell Cycle Progression AURKB->Cell Cycle Progression Borealin Borealin INCENP->Borealin binds Survivin Survivin Borealin->Survivin binds Chromosome Condensation Chromosome Condensation Histone_H3->Chromosome Condensation Kinetochore Attachment Kinetochore Attachment CENP_A->Kinetochore Attachment Prevents Aneuploidy Prevents Aneuploidy SAC->Prevents Aneuploidy Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->AURKB Inhibits Tumor Growth Tumor Growth Cell Cycle Progression->Tumor Growth

Caption: Aurora Kinase B signaling in mitosis and the effect of inhibition.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation Start Start: Define Research Question PDB Download Protein Structure (e.g., PDB: 2BFX) Start->PDB Ligand_Design Design/Select Ligand Structures (2D to 3D Conversion) Start->Ligand_Design Prep_Protein Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges PDB->Prep_Protein Prep_Ligand Prepare Ligand: - Energy Minimization - Define Rotatable Bonds Ligand_Design->Prep_Ligand Grid_Box Define Binding Site (Grid Box Generation) Prep_Protein->Grid_Box Prep_Ligand->Grid_Box Run_Docking Execute Docking Algorithm (e.g., AutoDock Vina) Grid_Box->Run_Docking Analyze_Results Analyze Docking Scores (Binding Affinity) Run_Docking->Analyze_Results Visualize Visualize Binding Poses (Protein-Ligand Interactions) Analyze_Results->Visualize Compare Compare with Alternatives & Known Inhibitors Visualize->Compare End End: Hypothesis Generation Compare->End

Caption: Workflow for a typical in silico molecular docking study.

References

Comparison of physicochemical properties of cis and trans isomers of substituted cyclobutanes

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the physicochemical properties of cis and trans isomers of substituted cyclobutanes is crucial for researchers in organic synthesis and drug development, as the spatial arrangement of substituents significantly influences molecular behavior and interaction.[1] This guide provides an objective comparison of these isomers, supported by experimental data and detailed methodologies.

Comparison of Physicochemical Properties

The distinct spatial arrangements of substituents in cis and trans isomers of substituted cyclobutanes lead to notable differences in their physical and chemical properties.[1][2] In cis isomers, the substituents are on the same side of the ring plane, whereas in trans isomers, they are on opposite sides.[1][3]

Dipole Moment

The dipole moment is a measure of the net molecular polarity.

  • Cis Isomers : Due to the arrangement of substituents on the same side of the ring, the individual bond dipoles often do not cancel out, resulting in a net molecular dipole moment. This makes cis isomers polar molecules.[4][5][6]

  • Trans Isomers : The symmetrical arrangement of substituents on opposite sides of the ring often leads to the cancellation of individual bond dipoles.[3][6] Consequently, trans isomers typically have a zero or very small dipole moment, rendering them nonpolar or significantly less polar than their cis counterparts.[4][5]

Boiling Point

Boiling point is dependent on the strength of intermolecular forces.

  • Cis Isomers : As polar molecules, cis isomers experience stronger dipole-dipole interactions in addition to van der Waals forces.[5][6][7] These stronger intermolecular forces require more energy to overcome, generally resulting in higher boiling points compared to trans isomers.[6][7][8][9]

  • Trans Isomers : Being nonpolar or less polar, trans isomers primarily exhibit weaker van der Waals forces.[5] This leads to lower boiling points.[3][6]

Melting Point

Melting point is influenced by the efficiency of crystal lattice packing.

  • Trans Isomers : The higher symmetry of trans isomers allows them to pack more efficiently and snugly into a crystal lattice.[3][10][11] This results in stronger intermolecular forces in the solid state, requiring more energy to break the lattice structure. Therefore, trans isomers generally have higher melting points.[5][10][12]

  • Cis Isomers : The less symmetrical shape of cis isomers hinders efficient packing in the crystal lattice.[8][13] This leads to weaker intermolecular forces in the solid state and consequently, lower melting points.[3][10]

Stability and Strain Energy

The stability of cyclobutane isomers is determined by a combination of angle strain, torsional strain, and steric strain. Cyclobutane itself is not planar and adopts a puckered conformation to reduce torsional strain, although significant angle strain remains.[14][15][16]

  • 1,2-Disubstituted Cyclobutanes : The trans isomer is generally more stable than the cis isomer.[17][18] In the cis isomer, the substituents are in close proximity on the same side of the ring, leading to significant steric and torsional strain.[19][20]

  • 1,3-Disubstituted Cyclobutanes : The cis isomer is often more stable than the trans isomer.[20] This is because the puckered ring can adopt a conformation that places both substituents in pseudo-equatorial positions, which minimizes steric hindrance. In the trans isomer, one substituent must occupy a pseudo-axial position, leading to greater steric strain.[20]

Solubility

Solubility generally follows the "like dissolves like" principle.

  • Cis Isomers : Their higher polarity makes them more soluble in polar solvents (e.g., water, ethanol).

  • Trans Isomers : Their nonpolar nature results in better solubility in nonpolar or inert solvents (e.g., hexane, benzene).[3] For example, trans-1,3-cyclobutanedicarboxylic acid is soluble in polar solvents due to the presence of carboxylic acid groups capable of hydrogen bonding.[21]

Quantitative Data Summary

The following tables summarize experimental data for specific substituted cyclobutanes.

Table 1: Properties of 1,2-Disubstituted Cyclobutane Isomers

CompoundIsomerDipole Moment (D)Boiling Point (°C)Melting Point (°C)Relative Stability
1,2-Dimethylcyclobutane cis> 0--Less Stable[17][19]
trans~ 0--More Stable[17][19]
1,2-Cyclobutanedicarboxylic acid cis> 0---
trans~ 0---

Table 2: Properties of 1,3-Disubstituted Cyclobutane Isomers

CompoundIsomerDipole Moment (D)Boiling Point (°C)Melting Point (°C)Relative Stability
1,3-Dimethylcyclobutane cis> 0--More Stable[20]
trans~ 0--Less Stable[20]
1,3-Cyclobutanedicarboxylic acid cis--135-136[22]-
trans--170[22]-

Experimental Protocols

Accurate determination of physicochemical properties requires standardized experimental procedures.

Protocol 1: Melting Point Determination (Capillary Method)

This method is widely used for determining the melting point of a solid organic compound.[23][24][25]

  • Sample Preparation : Ensure the sample is completely dry and finely powdered.[23][26] Pack a small amount (1-3 mm) of the sample into the closed end of a capillary tube.[26] This can be done by tapping the tube on a hard surface.[24]

  • Apparatus Setup : Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb.[25][27]

  • Heating : Place the assembly in a heating bath (like a Thiele tube filled with mineral oil) or a modern melting point apparatus.[23][25]

  • Observation : Heat the apparatus gently.[27] A rapid initial heating can be used to find an approximate melting point, followed by a slower, more careful determination (e.g., 2°C/min).[25]

  • Data Recording : Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.[25] Pure compounds typically have a sharp melting range of 0.5-1.0°C.[25]

Protocol 2: Boiling Point Determination (Thiele Tube Method)

This micro method is suitable for small quantities of liquid.[28]

  • Sample Preparation : Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample.[28]

  • Capillary Inversion : Place a capillary tube, sealed at one end, into the test tube with the open end down.[27][28]

  • Apparatus Setup : Attach the test tube to a thermometer using a rubber band, aligning the sample with the thermometer bulb.[28]

  • Heating : Insert the assembly into a Thiele tube containing mineral oil, ensuring the rubber band is above the oil level.[27][28] Heat the side arm of the Thiele tube gently with a burner.[28]

  • Observation : Continue heating until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.[27][28]

  • Data Recording : Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[27][28]

Protocol 3: Dipole Moment Determination (Capacitance Method)

This method, based on Debye's theory, measures the effect of a substance on the capacitance of charged plates.[29][30]

  • Reference Measurement : Measure the capacitance (C₀) of two charged plates with a vacuum between them.[29]

  • Sample Measurement : Place the pure liquid or gas sample between the charged plates and measure the new capacitance (C).[29]

  • Temperature Dependence : Repeat the capacitance measurement at various absolute temperatures (T).[29]

  • Data Analysis : The dipole moment (μ) can be determined from the Debye equation. A plot of 3(C-C₀)/(C+2C₀) versus 1/T will yield a straight line.[29] The slope of this line is proportional to the square of the molecule's dipole moment (μ²), from which μ can be calculated.[29]

Protocol 4: Stability Determination (Reaction Calorimetry)

Reaction calorimetry measures the heat released or absorbed during a chemical reaction, such as combustion or hydrogenation, to determine the relative stability of isomers.[31][32]

  • Calorimeter Setup : A reaction calorimeter is used to measure the heat flow associated with a reaction.[31] For combustion, a bomb calorimeter is typically employed.

  • Reaction Execution : A known mass of the isomer is completely combusted in the presence of excess oxygen.

  • Temperature Measurement : The temperature change (ΔT) of the surrounding medium (usually water) is precisely measured.[33]

  • Calculation : The heat of combustion (q) is calculated using the formula q = mcΔT, where 'm' is the mass of the medium and 'c' is its specific heat capacity.[31]

  • Comparison : The heats of combustion for the cis and trans isomers are compared. The isomer that releases less heat upon combustion is the more stable (lower energy) isomer.[34][35]

Visualization of Workflow

The following diagram illustrates the logical workflow for comparing the physicochemical properties of cis and trans isomers.

G cluster_0 Starting Material cluster_1 Separation cluster_2 Pure Isomers cluster_3 Property Measurement cluster_4 Analysis A Mixture of cis/trans Isomers B Isomer Separation (e.g., Chromatography) A->B C1 Pure cis Isomer B->C1 C2 Pure trans Isomer B->C2 D1 Boiling Point Determination C1->D1 D2 Melting Point Determination C1->D2 D3 Dipole Moment Measurement C1->D3 D4 Calorimetry (Stability) C1->D4 C2->D1 C2->D2 C2->D3 C2->D4 E Comparative Analysis D1->E D2->E D3->E D4->E

Caption: Workflow for the comparative analysis of cis and trans isomers.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(2-Fluorophenyl)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3-(2-Fluorophenyl)cyclobutan-1-ol, a halogenated organic compound. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Waste Classification and Segregation

As a fluorinated organic compound, this compound is classified as a halogenated organic waste [1][2]. It is imperative to segregate this type of waste from non-halogenated organic solvents and other waste streams at the point of generation[3][4][5]. Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity[3][4].

Key Segregation Practices:

  • Use designated and clearly labeled waste containers for halogenated organic compounds[1].

  • Never mix halogenated waste with non-halogenated solvents, aqueous waste, or solid waste[4][5].

  • Avoid contamination with strong acids, bases, heavy metals, or oxidizing agents[3][6].

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use[7].
Eye Protection Safety glasses with side shields or chemical splash goggles[7].
Lab Coat A flame-resistant lab coat should be worn to protect from splashes.
Footwear Closed-toe shoes are required in the laboratory.

Step-by-Step Disposal Procedure

The following procedure outlines the safe and compliant disposal of this compound.

  • Waste Collection:

    • Collect waste this compound in a dedicated, compatible, and properly sealed container[6][8]. Plastic containers are often preferred[8].

    • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the name "this compound" and its approximate concentration or volume[3].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[6][8].

    • The SAA should be a secondary containment system to prevent spills from spreading.

    • Ensure that incompatible wastes are not stored together[6]. Specifically, keep halogenated organics separate from acids and bases[6].

  • Waste Pickup and Disposal:

    • Once the waste container is full or has been in the SAA for a designated period (regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[8].

    • Do not dispose of this compound down the drain or in regular trash[3][9]. This compound is not suitable for sewer disposal due to its organic and halogenated nature[9][10].

    • The final disposal method for halogenated organic waste is typically high-temperature incineration at a permitted hazardous waste facility[1][4].

Emergency Procedures in Case of a Spill

In the event of a spill of this compound, follow these immediate steps:

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and the laboratory supervisor.

  • Control Ignition Sources: If the compound is flammable, eliminate all potential ignition sources.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent) to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Collect in a Labeled, Compatible Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by EHS or Licensed Waste Disposal E->F G End: Proper Disposal via High-Temperature Incineration F->G

Caption: Disposal workflow for this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。